molecular formula C8H8BrClN2O B7925713 N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-acetamide

N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-acetamide

Cat. No.: B7925713
M. Wt: 263.52 g/mol
InChI Key: DNWLIVZHYUWCBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-acetamide is a useful research compound. Its molecular formula is C8H8BrClN2O and its molecular weight is 263.52 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[(2-bromopyridin-4-yl)methyl]-2-chloroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClN2O/c9-7-3-6(1-2-11-7)5-12-8(13)4-10/h1-3H,4-5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNWLIVZHYUWCBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CNC(=O)CCl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structural Profiling, Synthesis, and Orthogonal Reactivity of N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the design of targeted covalent inhibitors (TCIs) and proteolysis targeting chimeras (PROTACs) relies heavily on bifunctional building blocks. N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-acetamide is a highly specialized, dual-reactivity intermediate. It features a 2-bromopyridine moiety—a privileged scaffold for palladium-catalyzed cross-coupling—and an α -chloroacetamide group, which serves as a highly effective electrophilic warhead for cysteine alkylation[1].

This technical guide provides a comprehensive structural profile, a self-validating synthetic protocol, and an analysis of the orthogonal reactivity that makes this molecule a critical asset for medicinal chemists.

Chemical Identity & Structural Profiling

Because N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-acetamide is often synthesized in situ or acts as a proprietary intermediate in library generation, a specific public CAS Registry Number for the fully assembled molecule is not always indexed. However, its direct and commercially available precursor, (2-Bromopyridin-4-yl)methanamine , is universally registered under CAS: 858362-82-0 [2][3].

The quantitative and structural data for the fully assembled chloroacetamide derivative are summarized in Table 1.

Table 1: Chemical Identifiers and Quantitative Data
PropertyValue / Descriptor
IUPAC Name 2-chloro-N-[(2-bromopyridin-4-yl)methyl]acetamide
Precursor Amine CAS 858362-82-0 ((2-Bromopyridin-4-yl)methanamine)
Molecular Formula C8H8BrClN2O
Molecular Weight 263.52 g/mol
Monoisotopic Mass 261.95 Da
SMILES ClCC(=O)NCc1cc(Br)ncc1
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
Rotatable Bonds 3

Mechanistic Synthesis & Experimental Protocol

The synthesis of N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-acetamide relies on the N-acylation of (2-bromopyridin-4-yl)methanamine using chloroacetyl chloride.

Causality in Experimental Design

The reaction utilizes Schotten-Baumann-type conditions in an anhydrous organic solvent[4]. The use of 1.1 to 1.2 equivalents of a non-nucleophilic base (such as Triethylamine, TEA, or N,N-Diisopropylethylamine, DIPEA) is not merely stoichiometric; it acts as a critical acid scavenger. Neutralizing the HCl byproduct prevents the protonation of both the pyridine nitrogen and the primary amine precursor, which would otherwise precipitate as an unreactive hydrochloride salt[5][6]. Furthermore, the addition of chloroacetyl chloride strictly at 0 °C suppresses di-acylation and minimizes the exothermic degradation of the electrophilic warhead.

Step-by-Step Methodology

Reagents: (2-Bromopyridin-4-yl)methanamine (1.0 eq), Chloroacetyl chloride (1.1 eq), Triethylamine (1.2 eq), Anhydrous Dichloromethane (DCM).

  • Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve (2-Bromopyridin-4-yl)methanamine (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration) under a continuous argon or nitrogen atmosphere.

  • Base Addition: Add Triethylamine (1.2 eq) to the solution. Cool the reaction vessel to 0 °C using an ice-water bath and allow it to equilibrate for 15 minutes.

  • Electrophile Addition: Dissolve chloroacetyl chloride (1.1 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 20–30 minutes using a syringe pump or dropping funnel. Self-Validation Check: The slow addition prevents localized heating, ensuring the solution remains clear or slightly cloudy without dark tar formation.

  • Reaction Progression: Remove the ice bath and allow the mixture to slowly warm to room temperature. Stir for 2–4 hours. Monitor completion via TLC (Hexane:EtOAc, 1:1) or LC-MS.

  • Work-up: Dilute the reaction with additional DCM. Transfer to a separatory funnel and wash sequentially with saturated aqueous NaHCO3 (to quench unreacted acid chloride and remove TEA·HCl salts) and brine.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product, which can be purified via flash column chromatography if necessary.

Orthogonal Reactivity & Application Workflows

The strategic value of this compound lies in its orthogonal reactivity. The two reactive handles operate under completely different mechanistic paradigms, allowing for sequential elaboration without cross-interference.

  • The α -Chloroacetamide Handle: Acts as a soft electrophile. It undergoes an SN​2 reaction with biological nucleophiles, most notably the thiol group of cysteine residues. This mechanism is the cornerstone of many FDA-approved covalent kinase inhibitors and fragment-based drug discovery (FBDD) libraries[1][7].

  • The 2-Bromopyridine Handle: Serves as an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling. By reacting with aryl or heteroaryl boronic acids, this handle allows for the rapid construction of extended biaryl frameworks, which are ubiquitous in pharmaceutical scaffolds[8].

OrthogonalReactivity A N-(2-Bromo-pyridin-4-ylmethyl) -2-chloro-acetamide B Chloroacetamide Handle (Electrophile) A->B Warhead C 2-Bromopyridine Handle (Cross-Coupling) A->C Scaffold D Cysteine Alkylation (SN2) Covalent Inhibitors B->D Thiol Reactivity E Suzuki-Miyaura Coupling Biaryl Scaffold Extension C->E Pd Catalysis

Orthogonal reactivity workflow of the bifunctional intermediate.

Analytical Validation (Self-Validating Systems)

To ensure the structural integrity of the synthesized molecule—specifically that the chloroacetamide warhead survived the reaction and the bromine atom remains intact—the following analytical checkpoints must be met:

  • 1H NMR Spectroscopy (CDCl3):

    • Causality: The formation of the amide bond will shift the methylene protons of the amine precursor downfield. Look for a distinct doublet around δ 4.4–4.6 ppm (representing the −CH2​−NH− group coupling with the amide proton).

    • The α -chloro protons will appear as a sharp, highly deshielded singlet near δ 4.1 ppm. The presence of this singlet confirms the successful integration of the intact chloroacetyl group.

  • High-Resolution Mass Spectrometry (HRMS-ESI):

    • Causality: The molecule contains one Bromine ( 79Br and 81Br in ~1:1 ratio) and one Chlorine ( 35Cl and 37Cl in ~3:1 ratio).

    • The mass spectrum must display a highly characteristic isotopic cluster for the [M+H]+ ion. The user will observe a triplet-like isotopic pattern at m/z ~263, 265, and 267. The presence of this exact isotopic signature is a self-validating confirmation that both halogens are present and no premature cross-coupling or hydrolysis has occurred.

References

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development PMC / National Institutes of Health[Link]

  • Recent Advances in Covalent Drug Discovery MDPI[Link]

  • Chemical probes for competitive profiling of the quorum sensing signal synthase PqsD of Pseudomonas aeruginosa Beilstein Journals[Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles PMC / National Institutes of Health[Link]

  • (2-Bromopyridin-4-yl)methanamine | C6H7BrN2 | CID 29921604 PubChem[Link]

Sources

The Indispensable Role of 2-Bromopyridine Derivatives in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the pyridine scaffold stands as a cornerstone, embedded in the architecture of numerous therapeutic agents. Among the diverse array of functionalized pyridines, 2-bromo-pyridine derivatives have emerged as exceptionally versatile and powerful building blocks. Their unique electronic properties and predictable reactivity make them indispensable precursors for the synthesis of complex, biologically active molecules. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, reactivity, and strategic applications of 2-bromopyridine derivatives in medicinal chemistry, grounded in field-proven insights and established protocols.

The Strategic Advantage of the 2-Bromopyridine Synthon

The utility of 2-bromopyridine as a synthetic intermediate is rooted in the inherent electron-deficient nature of the pyridine ring, which is further modulated by the presence of the bromine atom at the C2 position. This arrangement offers a dual advantage: it provides a reactive handle for a multitude of cross-coupling reactions while influencing the overall electronic character of the molecule. The carbon-bromine bond, being weaker than a carbon-chlorine bond, allows for more facile oxidative addition in palladium-catalyzed reactions, often translating to milder reaction conditions and broader functional group tolerance—a critical consideration in the synthesis of complex drug candidates.[1][2]

The strategic placement of the bromo group at the 2-position also allows for the introduction of a wide array of substituents, enabling extensive structure-activity relationship (SAR) studies. This is particularly crucial in the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties. From kinase inhibitors to central nervous system agents, the 2-pyridyl moiety introduced via 2-bromopyridine precursors frequently engages in critical hydrogen bonding interactions within the active sites of biological targets.[3][4]

Synthesis of 2-Bromopyridine and Its Derivatives

The parent 2-bromopyridine is most commonly synthesized from 2-aminopyridine via a Sandmeyer-type reaction. This classic transformation involves the diazotization of the amino group with a nitrite source in the presence of hydrobromic acid, followed by the displacement of the diazonium group with a bromide ion.[5][6]

Protocol 1: Synthesis of 2-Bromopyridine from 2-Aminopyridine

Materials:

  • 2-Aminopyridine

  • 48% Hydrobromic acid (HBr)

  • Sodium nitrite (NaNO₂)

  • 50% Sodium hydroxide (NaOH) solution

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Cool 48% hydrobromic acid to below 0°C in an ice-salt bath.

  • Slowly add 2-aminopyridine to the cold HBr solution while stirring.

  • Prepare an aqueous solution of sodium nitrite.

  • Add the sodium nitrite solution dropwise to the reaction mixture, ensuring the temperature remains below 0°C.

  • After the addition is complete, continue stirring for 20-30 minutes.

  • Carefully add 50% sodium hydroxide solution to neutralize the excess acid and raise the pH.

  • Extract the reaction mixture with diethyl ether.

  • Wash the combined organic layers with water and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain 2-bromopyridine.[5]

Derivatives of 2-bromopyridine can be accessed through various synthetic routes, including the bromination of substituted pyridines or by building the pyridine ring from acyclic precursors. For instance, 2-bromo-4-methylpyridine can be synthesized from 2-amino-4-methylpyridine using a similar Sandmeyer-type protocol.[6]

The Workhorse of Medicinal Chemistry: Cross-Coupling Reactions

The true power of 2-bromopyridine derivatives is unleashed in transition-metal-catalyzed cross-coupling reactions. These transformations are fundamental to modern organic synthesis and have revolutionized the way complex molecules are constructed.[7]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of carbon-carbon bonds, particularly for creating biaryl and heterobiaryl structures prevalent in pharmaceuticals.[8] The reaction involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with a halide.[9]

The catalytic cycle, a cornerstone of organometallic chemistry, is initiated by the oxidative addition of the 2-bromopyridine to a Pd(0) complex. This is followed by transmetalation with the boronic acid, activated by a base, and concludes with reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[8]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) (Ar = 2-pyridyl) Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation R-B(OH)2, Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R (Product) Reductive_Elimination->Ar-R 2-Bromopyridine 2-Bromopyridine 2-Bromopyridine->Oxidative_Addition

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Table 1: Representative Suzuki-Miyaura Coupling Conditions for 2-Bromopyridines

Coupling PartnerCatalyst/LigandBaseSolventTemperature (°C) / Time (h)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O100 / 12>90[8]
2-Formylphenylboronic acidPd(OAc)₂/SPhosK₃PO₄1,4-Dioxane80 / 16Variable[10]
Arylboronic acidsPd/NHC complexK₂CO₃Toluene110 / 2-460-88[11]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • 2-Bromopyridine derivative

  • Aryl/heteroaryl boronic acid (1.1 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)

  • Potassium carbonate (2 equivalents)

  • Toluene and Water (4:1 mixture)

  • Ethyl acetate

  • Brine

Procedure:

  • To a flask, add the 2-bromopyridine derivative (1.0 eq), boronic acid (1.2 eq), Pd(PPh₃)₄ (3 mol%), and potassium carbonate (2.0 eq).

  • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[8]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[12] This reaction has become a cornerstone in medicinal chemistry for the synthesis of arylamines and their derivatives, which are common motifs in drug molecules.[13] A significant challenge in the amination of 2-halopyridines is the potential for the pyridine nitrogen to coordinate with and poison the palladium catalyst.[14] The development of sterically bulky and electron-rich phosphine ligands has been crucial in overcoming this issue.[12]

A practical method for the amination of 2-bromopyridines with volatile amines, which are often difficult to handle under standard conditions, has been developed using sealed tubes.[15][16]

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) Reagents 2-Bromopyridine Amine Base (NaOt-Bu) Ligand (e.g., dppp) Sealed_Tube Combine in a Sealed Tube Reagents->Sealed_Tube Catalyst Pd(OAc)2 Catalyst->Sealed_Tube Solvent Toluene Solvent->Sealed_Tube Heating Heat at 80 °C (14 h) Sealed_Tube->Heating Workup Cool, Dilute, Extract Heating->Workup Purification Column Chromatography Workup->Purification Product 2-Aminopyridine Derivative Purification->Product

Caption: Experimental workflow for Buchwald-Hartwig amination.

Protocol 3: Buchwald-Hartwig Amination with Volatile Amines

Materials:

  • 2-Bromopyridine derivative (1.0 eq)

  • Volatile amine (e.g., cyclopropylamine, 5.0 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (5 mol%)

  • 1,3-Bis(diphenylphosphino)propane (dppp) (10 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (2.0 eq)

  • Toluene

  • Ace-Thred sealed tube (rated for high pressure)

Procedure:

  • In an inert atmosphere glovebox, add the 2-bromopyridine derivative, Pd(OAc)₂, dppp, and NaOt-Bu to a sealed tube.

  • Add toluene, followed by the volatile amine. For gaseous amines like methylamine, cool to -78 °C and add as a liquid.

  • Securely seal the tube.

  • Heat the reaction mixture at 80 °C for approximately 14 hours.

  • After cooling to room temperature, carefully open the tube.

  • Proceed with a standard aqueous workup and extraction.

  • Purify the product by column chromatography.[16]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that joins terminal alkynes with aryl or vinyl halides, forming C(sp²)-C(sp) bonds.[1][17] This reaction is highly valuable for introducing alkynyl functionalities into the pyridine ring, which can serve as versatile handles for further transformations or as key structural elements in their own right.[18] The reaction proceeds under relatively mild conditions and tolerates a wide range of functional groups.[19]

Other Notable Cross-Coupling Reactions
  • Negishi Coupling: This reaction couples organic halides with organozinc compounds, catalyzed by nickel or palladium complexes.[20] It is particularly useful for forming C-C bonds and has been applied to the synthesis of unsymmetrical 2,2'-bipyridines from 2-bromopyridine.[20][21]

  • Stille Coupling: The Stille coupling involves the reaction of an organostannane with an organic halide, catalyzed by palladium.[22] It offers a flexible strategy for introducing various aryl, vinyl, and alkyl substituents onto the pyridine ring.[23]

  • Goldberg Reaction: This copper-catalyzed reaction is an effective method for the N-arylation of amides and has been used for the synthesis of 2-alkyl(aryl)aminopyridines from 2-bromopyridine.[24]

Applications in Drug Discovery and Development

The versatility of 2-bromopyridine derivatives is showcased by their application in the synthesis of numerous marketed drugs and clinical candidates.

  • Kinase Inhibitors: The 2-aminopyridine scaffold is a well-established "hinge-binder" in many kinase inhibitors.[3] 2-Bromopyridine derivatives serve as key precursors for installing this crucial pharmacophore. For example, derivatives of 2-amino-5-bromopyridine are used to develop inhibitors for kinases like Vaccinia-related kinases 1 and 2 (VRK1 and VRK2), which are implicated in cell division and neurological disorders.[3][25]

  • Anticancer Agents: 2-Bromopyridine is a building block in the synthesis of anticancer drugs such as Cobimetinib and Vismodegib.[26]

  • Anesthetics: The anesthetic agent Remimazolam also utilizes a 2-bromopyridine-derived intermediate in its synthesis.[26]

Conclusion: A Forward-Looking Perspective

2-Bromopyridine derivatives continue to be indispensable tools in the arsenal of the modern medicinal chemist. Their predictable reactivity in a wide array of robust and high-yielding cross-coupling reactions allows for the efficient and modular construction of complex molecular architectures. As drug discovery continues to tackle increasingly challenging biological targets, the strategic use of these versatile building blocks will undoubtedly play a pivotal role in the development of the next generation of therapeutic agents. The ongoing advancements in catalyst development and reaction methodology will only further expand the synthetic utility of 2-bromopyridines, solidifying their status as a privileged synthon in the pursuit of novel medicines.

References

  • A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions - Benchchem.
  • Negishi coupling - Wikipedia. Available at: [Link]

  • A practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. American Chemical Society - Figshare. Available at: [Link]

  • 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - PMC. National Center for Biotechnology Information. Available at: [Link]

  • The Crucial Role of 2-Bromopyridine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction - MDPI. Available at: [Link]

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Suzuki–Miyaura coupling of 2-bromopyridine with 2-formylphenylboronic acid. ResearchGate. Available at: [Link]

  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines - American Chemical Society. ACS Publications. Available at: [Link]

  • Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines - Benchchem.
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org. Available at: [Link]

  • Application Notes and Protocols for Stille Coupling Reactions Involving 2,6-Dibromopyridine - Benchchem.
  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines | The Journal of Organic Chemistry - ACS Publications - ACS.org. Available at: [Link]

  • Synthesis of Substituted 2,2'-Bipyridines from 2-Bromo- or 2-Chloropyridines Using Tetrakis(triphenylphosphine)palladium(0) as a Catalyst in a Modified Negishi Cross-Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

  • The Synthesis of 2-Bromo-4-methylpyridine: A Technical Guide to Key Intermediates - Benchchem.
  • An In-depth Technical Guide to the Reactivity of 2-Bromo-4-methylpyridine with Nucleophiles - Benchchem.
  • Application Notes and Protocols for Suzuki Coupling Reaction with 2-Bromo-4-fluoro-5-methylpyridine - Benchchem.
  • Navigating the Kinase Inhibitor Landscape: A Comparative Analysis of 2-Amino-5-bromo-4-methylpyridine Derivatives - Benchchem.
  • Navigating the Suzuki Coupling Landscape: A Comparative Guide to 2-Amino-6-bromopyridine and 2-Amino-6-chloropyridine - Benchchem.
  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics - ACS Publications. Available at: [Link]

  • Application Notes and Protocols for Sonogashira Coupling of 2-Bromopyrazine - Benchchem.
  • Carbonylative cross-coupling reaction of 2-bromopyridine with... - ResearchGate. Available at: [Link]

  • A Facile Synthesis of 4‐Ar‐2‐bromopyridine and Its 2,2′‐Bipyridine Derivatives. Synthetic Communications. Available at: [Link]

  • The Pivotal Role of 5-Bromo-2-nitropyridine in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols - Benchchem.
  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters. Available at: [Link]

Sources

Chemical stability of pyridine-based chloroacetamides in aqueous solution

Author: BenchChem Technical Support Team. Date: March 2026

Title: Chemical Stability of Pyridine-Based Chloroacetamides in Aqueous Solution: A Technical Guide for Drug Discovery

The Warhead Dilemma: Reactivity vs. Aqueous Stability

In my tenure as a Senior Application Scientist overseeing covalent library development, few functional groups have proven as simultaneously privileged and problematic as the chloroacetamide warhead. Widely deployed in targeted covalent inhibitors (TCIs) for their ability to irreversibly label cysteine residues, chloroacetamides are foundational to modern drug discovery 1[1].

However, when this highly reactive electrophile is coupled with a pyridine ring—a ubiquitous pharmacophore used to improve solubility and target engagement—the electronic and steric environment of the molecule is fundamentally altered. The intrinsic reactivity of the α -chloro amide functionality makes it highly susceptible to premature degradation in aqueous media, presenting severe liabilities during formulation, in vitro assays, and physiological circulation. Understanding the precise causality of this degradation is critical for rational structural optimization.

Mechanistic Pathways of Aqueous Degradation

In aqueous solutions, the degradation of pyridine-based chloroacetamides (such as 2-chloro-N-(pyridin-3-yl)acetamide) is not a singular event but a competition between two primary hydrolytic pathways. The electron-withdrawing nature of the pyridine ring exacerbates these vulnerabilities by increasing the electrophilicity of the adjacent amide system.

  • Nucleophilic Substitution ( SN​2 ) at the α -Carbon: The highly polarized C-Cl bond is a prime target for nucleophilic attack by water or hydroxide ions. This base-mediated hydrolysis proceeds via an SN​2 mechanism, displacing the chloride ion and yielding a hydroxy-N-(pyridin-3-yl)acetamide derivative 2[2]. This pathway is significantly accelerated in alkaline environments 3[3].

  • Amide Bond Cleavage: Attack at the carbonyl carbon by water (often acid- or base-catalyzed) results in the scission of the C-N bond. For pyridine-chloroacetamides, this yields 3-aminopyridine and chloroacetic acid 2[2].

DegradationPathways A Pyridine-Chloroacetamide (Parent Compound) B Base-Catalyzed SN2 (Hydroxide Attack) A->B OH⁻ attack on α-carbon C Amide Bond Cleavage (Hydrolysis) A->C H₂O/OH⁻ attack on carbonyl D Hydroxy-N-(pyridin-3-yl)acetamide B->D Chloride displacement E 3-Aminopyridine + Chloroacetic Acid C->E C-N bond scission

Logical relationship of primary degradation pathways for pyridine-chloroacetamides.

Quantitative Kinetic Profiling

To contextualize the stability of these warheads, we must evaluate kinetic data. Chloroacetamide hydrolysis generally follows pseudo-first-order kinetics in buffered solutions. The half-life ( t1/2​ ) is highly dependent on pH, temperature, and the specific steric bulk surrounding the α -carbon.

Table 1: Comparative Aqueous Stability of Chloroacetamide Derivatives

Compound / Structural MotifTest ConditionObserved Stability MetricMechanistic Insight
Unsubstituted ChloroacetamidepH 7.4 Buffer (2 days)12% HydrolyzedHigh susceptibility to spontaneous aqueous hydrolysis 4[4].
Benoxacor (Dichloroacetamide)pH 7.0 Buffer (22 °C) t1/2​ = 55.0 daysSteric bulk of the ring system drastically slows degradation5[5].
α -Methyl ChloroacetamideGSH Reactivity Assay t1/2​ > 60 hoursSteric shielding at the α -carbon impedes nucleophilic attack 6[6].
2-Chloro-N-(pyridin-3-yl)acetamide1N NaOH (Base Stress)Rapid degradation (<8 h)Accelerated base-catalyzed SN​2 and amide cleavage 2[2].
Sulfamate AcetamidespH 7.4 Buffer (2 days)<5% HydrolyzedElectronic tuning reduces leaving group lability 4[4].

Self-Validating Experimental Workflows

Generating reproducible stability data requires a self-validating experimental design. The following protocols isolate specific degradation variables while controlling for thermal and photolytic artifacts.

Protocol 1: pH-Dependent Aqueous Stability Profiling

Rationale: To determine the pseudo-first-order rate constant ( kobs​ ) and half-life ( t1/2​ ) of the compound across physiological and stress pH ranges.

  • Stock Preparation: Dissolve the pyridine-chloroacetamide in LC-MS grade DMSO to a concentration of 10 mM. Causality: DMSO ensures complete dissolution without initiating premature hydrolysis, acting as a stable, aprotic organic vehicle.

  • Buffer Spiking: Dilute the stock 1:100 into pre-warmed (37°C) aqueous buffers (e.g., pH 1.2 HCl/KCl, pH 7.4 Phosphate, pH 10.0 Carbonate) to achieve a 100 μ M final concentration. Causality: The 1% final DMSO concentration minimizes co-solvent effects on the hydrolysis kinetics while maintaining analyte solubility.

  • Incubation & Sampling: Incubate the solutions in a thermomixer at 37°C in the dark. Causality: Exposure to light, particularly UV radiation, can induce complex photodegradation and dechlorination 2[2]. Dark incubation isolates the hydrolytic variable.

  • Quenching: At designated time points (0, 1, 2, 4, 8, and 24 hours), extract 50 μ L aliquots and quench by mixing 1:1 with ice-cold acetonitrile containing an internal standard (e.g., labetalol). Causality: The organic solvent precipitates buffer salts and drastically lowers the dielectric constant of the mixture, instantly halting aqueous hydrolysis and locking the kinetic state.

  • Analysis: Analyze via LC-MS/MS to quantify the remaining parent compound and identify specific degradants.

ExperimentalWorkflow W1 10 mM Stock (in DMSO) W2 Buffer Dilution (pH 1.2 - 10.0) W1->W2 W3 37°C Incubation (Dark Conditions) W2->W3 W4 Time-course Quenching (MeCN) W3->W4 W5 LC-MS/MS Quantification W4->W5

Step-by-step experimental workflow for self-validating aqueous stability profiling.

Protocol 2: Oxidative Stress Testing

Rationale: Pyridine rings and aliphatic chains can be susceptible to N-oxidation or radical-mediated degradation in complex biological matrices.

  • Solubilization: Dissolve 1 mg of the pyridine-chloroacetamide in 1 mL of methanol 2[2].

  • Oxidant Addition: Add 1 mL of 3% aqueous hydrogen peroxide ( H2​O2​ ) 2[2].

  • Incubation: Keep the solution at room temperature for 24 hours, strictly protected from light. Causality: Light exposure in the presence of H2​O2​ catalyzes the formation of hydroxyl radicals via homolytic cleavage, which would artificially inflate the degradation rate beyond standard oxidative stress.

  • Analysis: Dilute with the mobile phase and analyze via HPLC to monitor N-oxide formation or other oxidative degradants.

Rational Structural Optimization

When a pyridine-chloroacetamide exhibits poor aqueous stability (e.g., t1/2​ < 2 hours in pH 7.4 buffer), medicinal chemists must tune the warhead. Because the reactivity of α -haloacetamides follows an SN​2 mechanism, they are exquisitely sensitive to steric and electronic modifications 6[6].

  • Steric Shielding: Introducing a methyl group at the α -position (forming an α -chloropropionamide) significantly increases the half-life and reduces off-target reactivity by physically blocking the nucleophilic approach trajectory 6[6].

  • Electronic Tuning: Replacing the chloroacetamide with a chlorofluoroacetamide alters the leaving group dynamics and electrophilicity, often resulting in a more stable, yet still effective, covalent binder 1[1]. Alternatively, switching to a sulfamate acetamide can drastically improve buffer stability while maintaining the desired binding geometry 4[4].

Conclusion

The chemical stability of pyridine-based chloroacetamides in aqueous solutions is a delicate balance dictated by pH, temperature, and the specific stereoelectronic environment of the warhead. By employing rigorous, self-validating kinetic assays, researchers can accurately map degradation pathways and apply rational structural modifications to optimize these critical compounds for advanced drug discovery.

References

  • BenchChem. "2-Chloro-N-(pyridin-3-yl)acetamide Stability and Degradation - Benchchem: What are the likely causes?" BenchChem. 2

  • National Institutes of Health (PMC). "Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners." Environmental Science & Technology. 5

  • ACS Publications. "Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners." Environmental Science & Technology. 3

  • MDPI. "Recent Advances in Covalent Drug Discovery." Pharmaceuticals. 6

  • Enamine. "Chloroacetamides." Enamine. 1

  • ACS Publications. "Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry." Journal of the American Chemical Society. 4

Sources

The Emerging Therapeutic Potential of N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-acetamide Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-(pyridin-4-ylmethyl)-2-chloro-acetamide scaffold represents a promising, yet underexplored, area in medicinal chemistry. While direct research on N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-acetamide itself is limited, a comprehensive analysis of its structural analogs reveals a significant potential for the development of novel therapeutics. This technical guide provides an in-depth literature review of the synthesis, biological activities, and structure-activity relationships of related pyridine and chloroacetamide-containing compounds. By drawing parallels from these structurally similar molecules, this guide aims to equip researchers with the foundational knowledge and practical methodologies to explore the therapeutic utility of this promising class of compounds, particularly in the realms of oncology, infectious diseases, and kinase-mediated disorders.

Introduction: Unveiling a Scaffold of Therapeutic Promise

The pyridine ring is a ubiquitous heterocyclic motif found in a vast array of natural products and synthetic pharmaceuticals, including several FDA-approved drugs.[1] Its ability to participate in hydrogen bonding and other molecular interactions makes it a privileged scaffold in drug design.[2] Similarly, the N-substituted acetamide moiety is a common feature in many biologically active compounds, contributing to their pharmacokinetic and pharmacodynamic properties.[3][4] The convergence of these two pharmacophores in the N-(pyridin-4-ylmethyl)-2-chloro-acetamide core, particularly with the inclusion of a reactive bromo-substituent, presents a compelling starting point for the design of novel drug candidates.

This guide will provide a comprehensive overview of the synthetic strategies, potential biological activities, and structure-activity relationship (SAR) insights for analogs of N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-acetamide, based on a thorough review of structurally related compounds. The objective is to furnish a technical and practical framework to stimulate and guide future research into this promising chemical space.

Synthetic Strategies for N-(Pyridin-4-ylmethyl)-2-chloro-acetamide Analogs

The synthesis of N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-acetamide analogs can be readily achieved through the N-acylation of the corresponding 4-(aminomethyl)pyridine precursor. This is a well-established and robust chemical transformation in organic synthesis.[5][6]

General Synthetic Protocol

A general and efficient method for the synthesis of the target compounds involves the reaction of a substituted 4-(aminomethyl)pyridine with chloroacetyl chloride or a related acylating agent.

Experimental Protocol: Synthesis of N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-acetamide

  • Materials:

    • 4-(Aminomethyl)-2-bromopyridine

    • Chloroacetyl chloride

    • Anhydrous dichloromethane (DCM)

    • Triethylamine (TEA) or pyridine as a base

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Standard laboratory glassware and magnetic stirrer

  • Procedure:

    • In a dry round-bottom flask under an inert atmosphere, dissolve 4-(aminomethyl)-2-bromopyridine (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add chloroacetyl chloride (1.2 equivalents) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding water.

    • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography on silica gel.

  • Causality Behind Experimental Choices:

    • The use of an anhydrous solvent and an inert atmosphere is crucial to prevent the hydrolysis of the highly reactive chloroacetyl chloride.[6]

    • The reaction is initiated at 0 °C to control the initial exothermic reaction.

    • A base such as triethylamine is essential to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine and halt the reaction.[6]

Synthetic Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification A 4-(Aminomethyl)-2-bromopyridine E N-Acylation Reaction (0°C to Room Temp, 4-6h) A->E B Chloroacetyl Chloride B->E C Triethylamine (Base) C->E D Anhydrous DCM (Solvent) D->E F Aqueous Work-up (H2O, NaHCO3, Brine) E->F Quench G Drying & Concentration F->G H Purification (Recrystallization or Chromatography) G->H I N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-acetamide (Final Product) H->I

Caption: Proposed synthetic workflow for N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-acetamide.

Biological Activities and Therapeutic Potential

While the specific biological profile of N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-acetamide is not yet defined, the activities of structurally related compounds suggest significant therapeutic potential, particularly in oncology and infectious diseases.

Anticancer Activity

Numerous studies have highlighted the antiproliferative effects of pyridine and N-aryl-2-chloroacetamide derivatives against various cancer cell lines.[7] The chloroacetamide moiety is believed to act as an alkylating agent, forming covalent bonds with nucleophilic residues in the active sites of key proteins involved in cancer cell proliferation.[7]

Compound ClassCancer Cell Line(s)Reported Activity (IC50/GI50)Reference(s)
Pyridine-based chalcones and pyrazolinesLeukemia, NSCLC, Colon, Ovarian, Renal, ProstateSubmicromolar to low micromolar GI50 values (e.g., 0.38 - 8.35 µM)[8]
Imidazo[4,5-b]pyridine derivativesHCT116 (colon)GI50 = 2.30 µM[9]
Pyridine-thiazolidin-4-one hybridsHepG2 (liver)IC50 = 9.5 µg/mL[10]
4-Substituted Pyridine-3-SulfonamidesHCT-116 (colon), MCF-7 (breast), HeLa (cervical)IC50 values ranging from 15 to 460 µM[11]
N-Sulfanoamide PyridinesHepG2 (liver)IC50 = 10.33 µM[12]
Antimicrobial Activity

The pyridine scaffold is also present in many compounds with potent antimicrobial activity.[13] The addition of a chloroacetamide group may enhance this activity.[14]

Compound ClassMicroorganism(s)Reported Activity (MIC)Reference(s)
Pyridine-triazolesS. aureus, E. coli, C. albicansMICs ranging from 31.25 to 62.5 µg/mL[13]
N-alkylated pyridine saltsS. aureus, E. coliMIC values around 55-56% inhibition at 100 µg/mL[13]
Pyridine derivativesS. aureus, S. mutans, P. aeruginosaMIC values generally between 37.5 - 232 µg/mL[15]
Pyridine-based chalconesMethicillin-resistant S. aureus (MRSA)MIC = 2 µg/mL[8]
Imidazo[2,1-b][16][17][18]thiadiazole-pyridine hybridsVarious bacteriaMIC values as low as 0.5 µg/mL[19][20]
Kinase Inhibition

The pyridine core is a well-established scaffold in the design of kinase inhibitors.[2] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[16]

Hypothetical Mechanism of Action: Kinase Inhibition

It is plausible that N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-acetamide analogs could function as kinase inhibitors. The pyridine nitrogen can act as a hydrogen bond acceptor, a key interaction within the ATP-binding pocket of many kinases. The chloroacetamide moiety could potentially form a covalent bond with a nearby cysteine residue in the kinase active site, leading to irreversible inhibition.

G cluster_pathway Kinase Signaling Pathway Receptor Receptor Tyrosine Kinase (e.g., EGFR) Kinase_Cascade Downstream Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade Signal Transduction Transcription_Factor Transcription Factors Kinase_Cascade->Transcription_Factor Activation Cellular_Response Cell Proliferation, Survival, etc. Transcription_Factor->Cellular_Response Gene Expression Inhibitor N-(pyridin-4-ylmethyl)-2-chloro-acetamide Analog Inhibitor->Receptor Inhibition

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Structure-Activity Relationship (SAR) Insights

Based on the literature for related compounds, several structural features can be modulated to optimize the biological activity of N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-acetamide analogs.

  • Pyridine Ring Substituents: The nature and position of substituents on the pyridine ring are critical. Halogens like bromine can serve as handles for further chemical modifications (e.g., cross-coupling reactions) to explore different chemical spaces. Electron-donating or -withdrawing groups can influence the electronic properties of the pyridine ring and its interactions with biological targets.[17]

  • Acetamide Moiety: The chloroacetamide group is a potential reactive handle. Replacing the chlorine with other halogens or leaving groups could modulate the reactivity and selectivity of the compound.

  • Linker Length and Flexibility: The methylene linker between the pyridine ring and the acetamide nitrogen provides a degree of conformational flexibility. Altering the length or rigidity of this linker could impact the compound's ability to adopt an optimal conformation for binding to its target.

G cluster_mods Potential Modifications Core Pyridine Ring Methylene Linker Chloroacetamide Pyridine_Subs Substituents (X) - Halogens - Alkyl - Aryl Pyridine_Subs->Core:p1 Linker_Mods Linker Modification - Length - Rigidity Linker_Mods->Core:p2 Acetamide_Mods Acetamide Modification - Halogen (Y) - Other leaving groups Acetamide_Mods->Core:p3

Caption: Key structural components for SAR studies.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-acetamide analogs, a series of robust and validated in vitro assays are recommended.

In Vitro Kinase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the activity of a specific kinase.

Experimental Protocol: In Vitro Kinase Assay (e.g., for EGFR)

  • Materials:

    • Recombinant human kinase (e.g., EGFR)

    • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)[16]

    • ATP

    • Peptide substrate

    • Test compounds serially diluted in DMSO

    • ADP-Glo™ Kinase Assay Kit or similar detection system[16]

  • Procedure:

    • Add kinase and buffer to the wells of a microplate.

    • Add the test compound or DMSO (vehicle control).

    • Incubate to allow for compound binding.

    • Initiate the kinase reaction by adding ATP and the peptide substrate.

    • Incubate for a set time at a controlled temperature.

    • Stop the reaction and measure the amount of product (e.g., ADP) formed using a suitable detection method.

    • Plot the results against inhibitor concentration to determine the IC50 value.[21]

G A Prepare Kinase Reaction Mix (Kinase, Buffer) B Add Test Compound (Serial Dilutions) A->B C Pre-incubation B->C D Initiate Reaction (Add ATP & Substrate) C->D E Incubate D->E F Stop Reaction E->F G Detect Product Formation F->G H Calculate IC50 G->H

Caption: Workflow for an in vitro kinase inhibition assay.

Cell-Based Proliferation Assay

This assay measures the effect of a compound on the growth and viability of cancer cells.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • Test compounds serially diluted in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO

    • 96-well plates and standard cell culture equipment

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 48-72 hours).

    • Add MTT solution to each well and incubate for a few hours to allow for the formation of formazan crystals.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or GI50 value.[7]

G A Seed Cells in 96-well Plate B Treat with Test Compound A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Solubilize Formazan Crystals E->F G Measure Absorbance F->G H Calculate IC50/GI50 G->H

Caption: Workflow for the MTT cell proliferation assay.

Future Directions and Conclusion

The N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-acetamide scaffold holds considerable promise for the development of novel therapeutic agents. The analysis of its structural analogs strongly suggests potential applications in cancer and infectious diseases, possibly through the modulation of kinase activity.

Future research in this area should focus on:

  • Synthesis and Screening of a Focused Library: A library of N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-acetamide analogs with systematic variations in the substituents on the pyridine ring and modifications of the chloroacetamide moiety should be synthesized and screened against a panel of cancer cell lines and microbial strains.

  • Mechanism of Action Studies: For active compounds, detailed mechanistic studies should be undertaken to identify their specific molecular targets, such as particular kinases or other enzymes.

  • In Vivo Evaluation: Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

References

  • Benchchem. (n.d.). Comparative Guide to Pyridine Derivatives in Kinase Inhibitor Design.
  • ResearchGate. (n.d.). Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase | Request PDF. Retrieved from [Link]

  • MDPI. (2025, September 6). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Retrieved from [Link]

  • PubMed. (2025, September 8). Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. Retrieved from [Link]

  • PubMed. (2020, January 1). Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase. Retrieved from [Link]

  • [No title available]. (2025, September 11).
  • International Journal of Pharmaceutical Sciences Review and Research. (2015, December 31). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. Retrieved from [Link]

  • MDPI. (2022, May 18). Pyridine Compounds with Antimicrobial and Antiviral Activities. Retrieved from [Link]

  • PMC. (n.d.). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Retrieved from [Link]

  • MDPI. (2024, July 11). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Pyridine Derivatives Substituted at C-2 and C-6 Positions. Retrieved from [Link]

  • Organic Syntheses. (2018, April 23). Synthesis of N-Acyl Pyridinium-N-Aminides and Their Conversion to 4-Aminooxazoles via a Gold-Catalyzed Formal (3+2)-Dipolar Cycloaddition. Retrieved from [Link]

  • [No title available]. (2026, March 10).
  • ResearchGate. (n.d.). Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1‐b][16][17][18]Thiadiazole Moiety. Retrieved from [Link]

  • ACS Publications. (2013, November 6). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells | Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (2006, September 1). Antibacterial activity of pyrrolopyridine-substituted oxazolidinones: synthesis and in vitro SAR of various C-5 acetamide replacements. Retrieved from [Link]

  • ResearchGate. (2026, February 9). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. Retrieved from [Link]

  • PMC. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Retrieved from [Link]

  • ijirset. (2017, August 15). Evaluation of N-Sulfanoamide Pyridines from Chalchon with Anticancer Effect. Retrieved from [Link]

  • RSC Publishing. (2024, October 7). Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors. Retrieved from [Link]

  • Malaria World. (2024, July 10). New pyridine-based chalcones and pyrazolines with anticancer, antibacterial, and antiplasmodial activities. Retrieved from [Link]

  • PMC. (n.d.). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Retrieved from [Link]

  • MySkinRecipes. (n.d.). N-(4-Methylpyridin-3-yl)acetamide. Retrieved from [Link]

  • MDPI. (2025, April 17). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Retrieved from [Link]

  • Arkivoc. (n.d.). N-Acylation in combinatorial chemistry. Retrieved from [Link]

Sources

Unveiling the Electronic Paradigms of 2-Halo-Pyridines: A Comparative Analysis of 2-Bromo- vs. 2-Chloro-Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scope

In the realm of medicinal chemistry and advanced materials science, 2-halopyridines serve as indispensable building blocks. The substitution of a hydrogen atom at the C2 position of a pyridine ring with a halogen—specifically chlorine or bromine—induces profound electronic perturbations. These perturbations dictate the molecule's behavior in critical synthetic transformations, including Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling.

As drug development professionals scale up syntheses, the choice between a 2-chloro and a 2-bromo derivative is rarely arbitrary. It requires a rigorous understanding of ground-state thermodynamics, bond dissociation energies, and transition-state stabilization. This technical guide provides a deep-dive comparison into the electronic properties of these two distinct scaffolds, mapping their theoretical chemistry to empirical, self-validating laboratory protocols.

Fundamental Electronic Properties & Thermodynamics

The electronic nature of 2-halopyridines is governed by the delicate interplay between the electron-withdrawing inductive effect (-I) of the halogen and its electron-donating resonance effect (+M). Because halogens are highly electronegative, the -I effect dominates. This withdraws electron density from the pyridine ring, significantly lowering the basicity of the nitrogen atom compared to unsubstituted pyridine (which has a pKa of ~5.2).

To quantify these differences, we must examine their fundamental physical chemistry data:

Table 1: Fundamental Electronic and Physical Properties of 2-Halopyridines

Property2-Chloropyridine2-Bromopyridine
Molecular Formula C₅H₄ClNC₅H₄BrN
Dipole Moment (μ) 3.19 D3.11 D
pKa (Conjugate Acid) 0.490.71
Halogen Electronegativity (Pauling) 3.162.96
C–X Bond Dissociation Energy ~ 400 kJ/mol~ 330 kJ/mol

Data supported by [1], [2], and [3].

Causality of Electronic Differences

The higher electronegativity of chlorine exerts a stronger inductive pull across the σ-framework. This is directly reflected in the lower pKa of 2-chloropyridine (0.49) compared to 2-bromopyridine (0.71), indicating a more electron-deficient nitrogen atom. This stronger polarization also results in a slightly higher dipole moment for the chloro derivative. Conversely, bromine's larger atomic radius and diffuse electron cloud lead to greater polarizability and a significantly weaker carbon-halogen (C–X) bond.

Reactivity Paradigms: SNAr vs. Cross-Coupling

The divergent electronic profiles of 2-chloro- and 2-bromopyridine dictate their optimal use cases in synthetic methodology.

Nucleophilic Aromatic Substitution (SNAr) In SNAr reactions, the rate-determining step is typically the formation of the anionic Meisenheimer complex. Here, the electronegativity of the halogen plays a dual role: it activates the ring towards nucleophilic attack and stabilizes the resulting intermediate. While one might assume chlorine is universally superior due to its higher electronegativity, experimental data on highly activated systems (such as N-oxides) reveals a more complex scenario. According to kinetic profiling [4], 2-bromopyridine 1-oxide actually exhibits a slight reactivity advantage over 2-chloropyridine 1-oxide with amine nucleophiles. The causality here lies in the polarizability of bromine and its weaker C–X bond, which lowers the activation barrier for the departure of the leaving group, effectively compensating for chlorine's superior inductive stabilization.

Transition-Metal Catalysis In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the C–X bond dissociation energy is the primary kinetic driver. 2-Bromopyridines undergo oxidative addition significantly faster than 2-chloropyridines. However, 2-chloropyridines are highly prized for industrial scale-up due to their lower molecular weight and cost. Interestingly, recent studies on heterogeneous catalytic systems demonstrate that 2-chloropyridine can exhibit less palladium leaching and higher turnover numbers compared to its bromo counterpart, underscoring the importance of matching the substrate's electronic profile with the catalyst architecture [5].

G A 2-Halopyridine System B Electronegativity (Cl > Br) Stronger Inductive Pull (-I) A->B C Polarizability & Size (Br > Cl) Weaker C-X Bond A->C D Stabilizes Meisenheimer Complex (Favors SNAr transition state) B->D E Facilitates Oxidative Addition (Favors Pd-catalyzed coupling) C->E

Logical mapping of halogen electronic properties to reactivity pathways.

Experimental Protocols: Self-Validating Methodologies

To accurately determine the electronic influence of the halogen on reactivity, empirical kinetic profiling is required. As an application scientist, it is critical to design protocols that are self-validating, ensuring that experimental artifacts (such as solvent evaporation or side-reactions) do not skew the comparative analysis.

Protocol 1: Comparative Kinetic Profiling of SNAr Reactions

Objective: Determine the pseudo-first-order rate constants ( kobs​ ) for the reaction of 2-chloro- vs. 2-bromopyridine N-oxides with piperidine. Causality & Design: By utilizing an overwhelming excess of the nucleophile, the reaction kinetics simplify to pseudo-first-order. This isolates the leaving group ability as the sole variable, eliminating concentration-dependent rate fluctuations.

Step-by-Step Methodology:

  • Preparation: Prepare a 0.1 M solution of 2-chloropyridine 1-oxide and a separate 0.1 M solution of 2-bromopyridine 1-oxide in anhydrous DMSO. Include 1,3,5-trimethoxybenzene (0.05 M) in both solutions as an inert internal standard.

  • Initiation: Equilibrate the solutions at 25.0 ± 0.1 °C in a thermostated water bath. Add 10 equivalents (1.0 M) of piperidine to each reaction vessel to initiate the SNAr.

  • Sampling: Withdraw 50 μL aliquots at strictly predefined intervals (e.g., 0, 5, 10, 20, 30, and 60 minutes).

  • Quenching: Immediately quench each aliquot into 950 μL of a cold 1% trifluoroacetic acid (TFA) in acetonitrile solution. Causality: The acid protonates the piperidine, instantly halting the nucleophilic attack.

  • Analysis: Analyze the quenched samples via HPLC-UV (detecting at 254 nm).

  • Self-Validation (Mass Balance): Calculate the sum of the unreacted starting material and the product peak areas, normalized to the internal standard. A constant sum across all time points validates that no side reactions (e.g., ring-opening or degradation) are occurring.

  • Data Processing: Plot ln([Starting Material]t​/[Starting Material]0​) versus time. The negative slope yields the rate constant kobs​ .

G Start Equimolar 2-X-Pyridine (X = Cl, Br) + Int. Std. Step1 Add Excess Nucleophile (Pseudo-1st Order Setup) Start->Step1 Step2 Thermostated Reaction Aliquot & Quench (TFA) Step1->Step2 Step3 HPLC-UV Analysis (Determine k_obs) Step2->Step3 Validation Self-Validation: Verify 100% Mass Balance Step3->Validation

Self-validating experimental workflow for comparative kinetic profiling.

Protocol 2: Palladium-Catalyzed Cross-Coupling Optimization via Competitive Stoichiometry

Objective: Evaluate the oxidative addition efficiency of 2-chloro vs. 2-bromopyridine under identical catalytic conditions. Causality & Design: Running parallel reactions can introduce errors due to slight variations in catalyst activation or temperature. This protocol utilizes an internal competitive setup to directly observe the relative reactivity of the two halogens in the exact same flask.

Step-by-Step Methodology:

  • Setup: In a nitrogen-filled glovebox, combine 1.0 mmol of 2-chloropyridine, 1.0 mmol of 2-bromopyridine, and exactly 0.8 mmol of phenylboronic acid in a reaction vial.

  • Catalyst & Base: Add 2 mol% Pd(OAc)₂, 4 mol% XPhos (a bulky, electron-rich ligand required to activate the C-Cl bond), and 2.0 mmol of anhydrous K₃PO₄.

  • Solvent: Add 5 mL of anhydrous 1,4-dioxane.

  • Reaction: Seal the vial, remove it from the glovebox, and heat at 80 °C for 2 hours with vigorous stirring.

  • Analysis: Cool the reaction, dilute with ethyl acetate, filter through a short pad of Celite, and analyze via GC-MS.

  • Self-Validation: The stoichiometric deficit of the boronic acid (0.8 mmol vs. 2.0 mmol total halides) forces the two substrates to compete for the active palladium species. The ratio of the remaining starting materials and the resulting products directly quantifies the relative rate of oxidative addition, internally controlling for all external variables.

Conclusion

The selection between 2-chloro- and 2-bromopyridine derivatives extends far beyond basic leaving group kinetics; it requires a holistic evaluation of the heterocycle's electronic properties. While 2-chloropyridines offer a more electron-deficient ring (driven by a stronger -I effect and lower pKa) that is highly suitable for specific nucleophilic attacks and cost-effective scale-ups, 2-bromopyridines provide a weaker C–X bond that is highly advantageous for rapid oxidative addition in transition-metal catalysis. By leveraging self-validating kinetic and competitive protocols, researchers can empirically map these electronic paradigms to optimize late-stage functionalizations and streamline drug development pipelines.

References

  • 2-Bromopyridine | Wikipedia | [Link]

  • The pKa rule in light of local mode force constants | National Science Foundation (NSF) | [Link]

  • Dipole moments of Pyridine Derivatives | Stenutz | [Link]

  • Recent Progress on the Synthesis of Bipyridine Derivatives | MDPI | [Link]

A Technical Guide to the Identification of Biological Targets for N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-acetamide is a novel small molecule with significant potential for targeted therapeutic intervention. Its chemical architecture, featuring a reactive chloroacetamide "warhead" coupled with a bromo-pyridine recognition motif, strongly suggests a mechanism of action rooted in targeted covalent inhibition . This guide provides a comprehensive, multi-pronged strategy for the deconvolution of its biological targets. We move beyond theoretical lists to present a self-validating experimental roadmap, integrating state-of-the-art computational and proteomic approaches. This document is structured to provide drug development professionals with both the strategic rationale and the detailed protocols necessary to elucidate the compound's mechanism of action, identify primary targets, and uncover potential off-target liabilities.

Compound Profile and Mechanistic Hypothesis

A thorough analysis of the molecule's structure is paramount to designing an effective target identification strategy. The molecule can be deconstructed into two key functional domains:

  • The Electrophilic Warhead: 2-Chloro-acetamide The chloroacetamide group is a well-characterized electrophile frequently employed in the design of covalent inhibitors.[1][2][3] It is known to form stable, irreversible covalent bonds with nucleophilic amino acid residues on target proteins. The primary and most frequent target for this warhead is the thiol group of cysteine residues due to its high nucleophilicity under physiological conditions.[4][5][6] This covalent interaction offers the potential for high potency and prolonged pharmacodynamic effects, as the inhibition is not dependent on equilibrium binding.[7][8]

  • The Recognition Scaffold: N-(2-Bromo-pyridin-4-ylmethyl) This moiety is responsible for guiding the reactive warhead to a specific protein or family of proteins. The pyridine ring is a privileged scaffold in medicinal chemistry, frequently found in molecules targeting enzyme active sites, particularly kinase inhibitors.[9][10] The nitrogen atom can act as a hydrogen bond acceptor, while the aromatic ring can engage in π-stacking interactions.[11] The bromine atom can further enhance binding affinity through halogen bonding and provides a vector for future medicinal chemistry optimization.[12]

Central Hypothesis: Based on this structural analysis, our central hypothesis is that N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-acetamide functions as a targeted covalent inhibitor . Its bromo-pyridine scaffold directs it to the binding pocket of specific proteins, whereupon the chloroacetamide warhead forms a covalent adduct with a proximal cysteine residue, leading to irreversible inhibition.

A Strategic Workflow for Target Deconvolution

Identifying the target of a covalent inhibitor requires a phased, multi-faceted approach that begins with broad, unbiased screening and progressively narrows to specific, validated targets. Our proposed strategy integrates computational prediction with orthogonal, label-free and probe-based experimental techniques to ensure high confidence in the final results.

Target_ID_Workflow cluster_0 Phase 1: Hypothesis Generation (In Silico) cluster_1 Phase 2: Unbiased Experimental Screening cluster_2 Phase 3: Label-Free Hit Validation cluster_3 Phase 4: Target Confirmation & Pathway Analysis A Compound Analysis (Covalent Warhead Identified) B Computational Prediction (Covalent Docking, Similarity Search) A->B Hypothesize Covalent Mechanism C Chemical Proteomics (ABPP) - Synthesize Alkyne-Probe - Identify Covalently-Bound Proteins via MS B->C Guide Probe Design & Prioritize Hits D Cellular Thermal Shift Assay (CETSA) (Unmodified Compound) C->D Generate Hit List for Validation E Drug Affinity Responsive Target Stability (DARTS) (Unmodified Compound) C->E F Recombinant Protein Assays (Enzyme Kinetics, SPR) D->F Confirm Direct Target Engagement E->F G Cellular Assays (Western Blot, Phenotypic Screens) F->G Validate Functional Consequences

Caption: Integrated workflow for covalent inhibitor target identification.

Experimental Methodologies & Protocols

Success in target identification hinges on the rigorous application of orthogonal methods. A hit identified by one technique must be validated by another that relies on a different biophysical principle.

Chemical Proteomics: The Unbiased Discovery Engine

Chemical proteomics, specifically a form of Activity-Based Protein Profiling (ABPP), is the ideal starting point for unbiased discovery.[13][14] This method identifies proteins that are covalently modified by our compound directly in a complex biological matrix (e.g., cell lysate or intact cells).[8][15][16]

The workflow involves synthesizing a probe version of the parent compound. This probe contains a bio-orthogonal handle, such as a terminal alkyne, which does not interfere with binding but allows for later visualization or enrichment via "click chemistry."[7]

ABPP_Workflow A 1. Treat Proteome (Lysate or Live Cells) with Alkyne-Probe C 2. Lyse Cells (if applicable) & Remove Excess Probe A->C B Control: Pre-incubate with excess Parent Compound B->C D 3. 'Click' Chemistry React with Azide-Biotin C->D E 4. Enrichment Capture Biotinylated Proteins on Streptavidin Beads D->E F 5. On-Bead Digestion (Trypsin) E->F G 6. LC-MS/MS Analysis Identify & Quantify Peptides F->G H 7. Data Analysis Identify proteins enriched in Probe vs. Control sample G->H

Caption: Workflow for a chemical proteomics (ABPP) experiment.

A critical component of this experiment is the competition control. By pre-incubating the proteome with a high concentration of the original, unmodified "parent" compound before adding the alkyne-probe, specific targets will be occupied and thus unavailable for probe labeling. True targets will therefore appear significantly depleted in the competition sample during mass spectrometry analysis.[16]

Label-Free Validation: Confirming Hits with the Native Compound

A key limitation of chemical proteomics is that the addition of a probe handle could create binding artifacts. Therefore, hits from the ABPP screen must be validated using label-free methods that employ the original, unmodified compound.[17][18][19]

MethodPrincipleAdvantagesDisadvantages
CETSA Ligand binding increases the thermal stability of a protein, shifting its melting curve to a higher temperature.[20]Works in intact cells and lysates; provides evidence of direct target engagement in a physiological context.[21][22][23]Not suitable for all proteins (e.g., some membrane proteins); requires a specific antibody for each target.
DARTS Ligand binding stabilizes a protein's conformation, making it resistant to protease digestion.[24][25]Requires no compound modification; applicable to complex protein mixtures; can identify targets without prior knowledge.[17][18]May not work if binding does not sufficiently protect from proteolysis; digestion conditions require optimization.

This protocol is designed to validate a specific protein hit (e.g., "Protein X") identified from the chemical proteomics screen.

  • Cell Culture & Treatment: Culture an appropriate cell line to ~80% confluency. Treat cells with either vehicle (DMSO) or a saturating concentration (e.g., 10-50 µM) of N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-acetamide for 1-2 hours.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in a suitable buffer containing protease inhibitors.

  • Heat Challenge: Aliquot the cell suspension into separate PCR tubes. Using a thermal cycler, heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling on ice for 3 minutes.[21][26]

  • Lysis: Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath).[26]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[26]

  • Analysis by Western Blot: Carefully collect the supernatant (soluble fraction). Quantify total protein, normalize all samples, and analyze for the presence of "Protein X" by SDS-PAGE and Western Blotting using a specific antibody.

  • Data Interpretation: Plot the band intensity for "Protein X" against temperature for both vehicle and compound-treated samples. A shift of the melting curve to the right for the compound-treated sample confirms target engagement.

This protocol can also be used to validate hits or as an alternative unbiased screening method.

  • Proteome Preparation: Prepare a cell lysate with a native protein concentration of 1-2 mg/mL in a suitable buffer (e.g., M-PER or RIPA without harsh detergents).

  • Compound Incubation: Divide the lysate into two main groups: a control group (add vehicle/DMSO) and a treatment group (add N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-acetamide). Incubate at room temperature for 1 hour.

  • Protease Digestion: To each main group, add a protease (e.g., pronase or thermolysin) at an optimized concentration. It is critical to perform a preliminary experiment to determine the ideal protease concentration and digestion time that results in substantial but not complete protein degradation. Incubate for a set time (e.g., 30 minutes).[17][19]

  • Stop Digestion: Stop the reaction by adding Laemmli sample buffer and boiling the samples.

  • Analysis:

    • For Validating a Known Hit: Analyze the samples via SDS-PAGE and Western Blot for the protein of interest. A protected target will show a stronger band in the compound-treated lane compared to the vehicle lane.

    • For Unbiased Discovery: Run the samples on a large SDS-PAGE gel and stain with Coomassie Blue. Excise bands that are present or more intense in the compound-treated lane, and identify the proteins via in-gel digestion and mass spectrometry.[18][24]

Downstream Confirmation and Conclusion

Positive validation from both a probe-based method (Chemical Proteomics) and at least one label-free method (CETSA or DARTS) provides strong evidence for a direct biological target. The final phase of investigation should involve:

  • Recombinant Protein Assays: Confirming direct inhibition using purified recombinant protein. This allows for the determination of kinetic parameters like IC₅₀ and kᵢ.

  • Cellular Pathway Analysis: Using techniques like Western blotting to probe downstream signaling pathways modulated by the identified target. This connects target engagement to a functional cellular outcome.

  • Structural Biology: Co-crystallization of the compound with its target protein can provide atomic-level detail of the binding interaction, confirming the covalent modification of the specific cysteine residue and guiding future structure-activity relationship (SAR) studies.[27]

References

  • Creative Biolabs. Drug Affinity Responsive Target Stability (Darts). [Link]

  • Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Current Protocols in Chemical Biology.
  • Pai, M. Y., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences. [Link]

  • Vinogradova, E. V., et al. (2020). Chemoproteomic methods for covalent drug discovery. Cell Chemical Biology. [Link]

  • Platel, A., et al. (2016). Drug Affinity Responsive Target Stability (DARTS) to Resolve Protein-Small Molecule Interaction in Arabidopsis.
  • Wang, C., et al. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery. [Link]

  • MDPI. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. [Link]

  • Bio-protocol. (2019). Cellular thermal shift assay (CETSA). [Link]

  • Wikipedia. Chemoproteomics. [Link]

  • Li, L., et al. (2014). Chemical proteomic strategies for the discovery and development of anticancer drugs. Proteomics. [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Theiner, S., et al. (2017). Chemical Proteomics for Target Discovery of Head-to-Tail Cyclized Mini-Proteins. Frontiers in Pharmacology. [Link]

  • Zhang, C., et al. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Oncotarget. [Link]

  • Zhang, C., et al. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Oncotarget.
  • ACS Publications. (2025). The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. JACS Au. [Link]

  • MDPI. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. [Link]

  • bioRxiv. (2026). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. [Link]

  • ResearchGate. (2025). Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis. [Link]

  • MDPI. (2023). Recent Advances in Covalent Drug Discovery. [Link]

  • PubMed. (2022). Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead. [Link]

  • Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained. [Link]

  • SciSpace. (2019). Covalent Inhibition in Drug Discovery. [Link]

  • Zhang, D., et al. (2022). Advanced approaches of developing targeted covalent drugs. RSC Medicinal Chemistry. [Link]

  • MDPI. (2024). Introducing bromine to the molecular structure as a strategy for drug design. [Link]

  • Sharma, P., et al. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. BMC Chemistry. [Link]

  • ResearchGate. (2021). Role of pyridines as enzyme inhibitors in medicinal chemistry.
  • MDPI. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. [Link]

  • RSC Publishing. (2021). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. [Link]

Sources

Solubility Profile and Physicochemical Dynamics of N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In the landscape of targeted covalent inhibitors (TCIs) and fragment-based drug discovery, N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-acetamide serves as a highly versatile electrophilic building block. Featuring a halogenated pyridine core and a cysteine-reactive 2-chloroacetamide warhead, this molecule presents unique physicochemical challenges. Understanding its solubility profile in both organic (DMSO) and aqueous systems is critical to preventing false positives in biochemical assays and ensuring accurate dosing in downstream pharmacological models. This guide provides an authoritative, self-validating framework for evaluating the kinetic and thermodynamic solubility of this compound.

Molecular Profiling & Physicochemical Rationale

To accurately design a solubility protocol, one must first analyze the molecular architecture of the compound. The solubility of N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-acetamide is dictated by two competing structural features:

  • The Bromo-Pyridine Core: The incorporation of a bromine atom at the 2-position of the pyridine ring significantly increases the molecule's lipophilicity (LogP) and disrupts the hydrogen-bond accepting capability of the pyridine nitrogen due to steric and inductive electron-withdrawing effects.

  • The 2-Chloroacetamide Moiety: While the amide linkage provides localized polarity and hydrogen-bonding potential, the adjacent alpha-chloro group is a reactive electrophile. In basic aqueous environments, this moiety is susceptible to hydrolysis, which can confound thermodynamic solubility readings if degradation products are not analytically separated.

Causality in Solvent Selection
  • DMSO (Dimethyl Sulfoxide): Acts as an ideal universal solvent for this compound. Its polar aprotic nature allows the oxygen atom to act as a strong hydrogen-bond acceptor for the amide NH, while its hydrophobic methyl groups favorably interact with the bromopyridine ring[1]. Furthermore, the lack of nucleophilic water in pure DMSO prevents the premature hydrolysis of the chloroacetamide warhead during long-term stock storage.

  • Aqueous Media: The compound is expected to exhibit poor aqueous solubility. Water forms a highly structured hydrogen-bond network that cannot easily accommodate the bulky, hydrophobic bromo-pyridine core without a significant entropic penalty.

Table 1: Physicochemical Properties & Predictive Solubility Profile
ParameterValue / DescriptionRationale
Molecular Formula C₈H₈BrClN₂OStandard elemental composition.
Molecular Weight 263.52 g/mol Falls within the optimal range for fragment-based screening.
Predicted LogP 1.5 – 2.5Driven by the lipophilic bromine and chlorine substituents.
Expected DMSO Sol. > 50 mg/mLHigh solvation due to polar aprotic interactions[1].
Expected Aqueous Sol. < 0.1 mg/mLLimited by the hydrophobic core and crystal lattice energy.

Experimental Methodologies: A Self-Validating System

To establish a comprehensive solubility profile, we must employ orthogonal techniques: Kinetic Solubility for early-stage assay design and Thermodynamic Solubility for lead optimization and formulation[2].

A. Kinetic Solubility via Laser Nephelometry

Kinetic solubility measures the concentration at which a compound begins to precipitate when a DMSO stock is diluted into an aqueous buffer[2]. This is crucial for high-throughput screening (HTS) to ensure that the compound remains dissolved during biochemical assays. We utilize laser nephelometry, which detects the forward scattering of light caused by insoluble micro-particles[3].

Step-by-Step Protocol:

  • Stock Preparation: Prepare a 10 mM stock solution of N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-acetamide in 100% anhydrous DMSO[1].

  • Serial Dilution: Using an automated liquid handler, perform a serial dilution of the DMSO stock into a 384-well plate containing PBS (pH 7.4). Critical Control: Ensure the final DMSO concentration remains constant and strictly below 5% across all wells. Higher DMSO concentrations will artificially inflate the apparent aqueous solubility, leading to false-negative precipitation results[3].

  • Incubation: Incubate the plate at room temperature for 2 hours to allow for potential nucleation and precipitation.

  • Nephelometric Readout: Scan the plate using a laser nephelometer. The intensity of scattered light is directly proportional to particle concentration. Plot scattered light intensity versus compound concentration to determine the "kick-off" point (the exact concentration where precipitation begins)[4].

B. Thermodynamic Solubility via Shake-Flask Method

Thermodynamic solubility represents the true equilibrium between the solid crystalline phase and the dissolved phase[5]. Because the 2-chloroacetamide group can degrade over time in water, the analytical readout must be capable of separating the intact parent molecule from its hydrolysis byproducts.

Step-by-Step Protocol:

  • Saturation Setup: Add an excess amount of solid N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-acetamide powder (~5-10 mg) to a glass vial containing 1 mL of the target aqueous buffer (e.g., PBS pH 7.4)[6]. The visible presence of undissolved solid is mandatory to guarantee saturation[7].

  • Equilibration: Tightly cap the vial and place it in an orbital shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours[8].

  • Phase Separation: Remove the vial and allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe.

  • Filtration (The Self-Validating Step): Immediately filter the supernatant through a 0.22 µm PTFE syringe filter. Expert Insight: You must discard the first 3-5 drops of the filtrate. This saturates any non-specific binding sites on the filter membrane, ensuring the collected sample accurately reflects the true dissolved concentration[6].

  • Quantification: Dilute the filtered sample with mobile phase and analyze via a validated HPLC-UV or LC-MS method[8]. This ensures that only the intact N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-acetamide is quantified, excluding any hydrolyzed 2-hydroxyacetamide degradants.

Workflow Visualization & Data Summary

The following diagram illustrates the parallel execution of kinetic and thermodynamic workflows to ensure robust data cross-validation.

SolubilityWorkflow Start Compound: N-(2-Bromo-pyridin-4-ylmethyl) -2-chloro-acetamide Split Solubility Profiling Strategy Start->Split Kinetic Kinetic Solubility (Nephelometry) Split->Kinetic Thermo Thermodynamic Solubility (Shake-Flask) Split->Thermo PrepK Prepare 10 mM DMSO Stock Kinetic->PrepK PrepT Add Excess Solid to Aqueous Buffer Thermo->PrepT AssayK Serial Dilution in PBS (Max 5% DMSO) PrepK->AssayK AssayT Equilibrate 24-48h at 25°C / 37°C PrepT->AssayT ReadK Measure Light Scattering (Precipitation Point) AssayK->ReadK ReadT Filter & Quantify via HPLC-UV / LC-MS AssayT->ReadT

Figure 1: Parallel workflow for kinetic and thermodynamic solubility profiling.

Table 2: Comparative Analysis of Solubility Methodologies
ParameterKinetic SolubilityThermodynamic Solubility
Primary Objective Max soluble concentration before precipitationTrue equilibrium saturation point
Starting Material 10 mM DMSO Stock SolutionSolid Crystalline Powder
Throughput High (96 or 384-well microplates)Low (Individual glass vials)
Incubation Time 2 hours24 - 48 hours
Detection Method Laser Nephelometry (Light Scattering)HPLC-UV / LC-MS
Primary Risk False positives from high DMSO carryoverOverestimation from unfiltered micro-particles

References

  • PubMed / Methods in Molecular Biology. "Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility." National Center for Biotechnology Information. Available at:[Link]

  • Bio-Protocol. "Determination of Kinetic Solubility." Bio-protocol Journal. Available at: [Link]

  • BMG Labtech. "A fully automated kinetic solubility screen in 384-well plate format using nephelometry." BMG Labtech Application Notes. Available at: [Link]

  • Pharmaceutical Sciences. "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility." Tabriz University of Medical Sciences. Available at: [Link]

Sources

Methodological & Application

Advanced Application Note: Suzuki-Miyaura Cross-Coupling of 2-Bromopyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The Suzuki-Miyaura reaction is a robust, field-standard method for the formation of C-C bonds, particularly for the synthesis of complex biaryl pharmaceutical intermediates[1]. However, 2-bromopyridines are notoriously capricious electrophiles[2]. The strategic placement of the basic nitrogen atom adjacent to the reactive C-Br bond fundamentally alters the kinetics of the catalytic cycle.

This application note provides a comprehensive, self-validating guide to overcoming these inherent substrate limitations. By utilizing rationally selected Buchwald-type ligands (such as SPhos and XPhos) and optimized biphasic conditions, chemists can successfully outcompete side reactions and achieve high-yielding cross-couplings[3][4].

The Dual Bottleneck: Catalyst Poisoning vs. Protodeboronation

The failure of standard, first-generation Suzuki conditions (e.g., Pd(PPh₃)₄ or Pd(OAc)₂/dppf) with 2-bromopyridines stems from two competing off-target pathways:

  • Catalyst Poisoning (Substrate Inhibition): Following oxidative addition, the pyridyl nitrogen can coordinate to the palladium(II) center, forming a stable, unreactive chelate. This sequesters the catalyst, preventing transmetalation and halting the cycle.

  • Protodeboronation: If the transmetalation step is sterically or electronically hindered, the arylboronic acid partner remains exposed to the basic reaction conditions for too long, leading to its degradation (protodeboronation) into the corresponding unreactive arene (Ar-H)[5].

To achieve high yields, the transmetalation step must be kinetically accelerated. Bulky, electron-rich dialkylbiaryl phosphines prevent N-coordination through sheer steric bulk, while simultaneously increasing the electron density at the palladium center to facilitate rapid transmetalation and reductive elimination[3].

SuzukiCycle Pd0 Active Catalyst [Pd(0)L] OxAdd Oxidative Addition [Pd(II)(2-Py)(Br)L] Pd0->OxAdd 2-Bromopyridine Poison Catalyst Poisoning (N-Coordination) Pd0->Poison Substrate Inhibition TransMet Transmetalation [Pd(II)(2-Py)(Ar)L] OxAdd->TransMet Ar-B(OH)2, Base Proto Protodeboronation (Ar-B(OH)2 Degradation) OxAdd->Proto Slow Transmetalation RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0

Catalytic cycle of 2-bromopyridine Suzuki coupling highlighting key bottlenecks.

Optimization of Reaction Parameters

Selecting the correct ligand and base is not empirical; it is driven by the specific electronic demands of the substrates. The table below summarizes the quantitative performance and mechanistic causality of various catalytic systems when applied to 2-bromopyridine couplings.

Table 1: Quantitative Comparison of Ligand/Base Systems for 2-Bromopyridine Coupling

Ligand SystemBaseSolventTemp (°C)Typical YieldMechanistic Observation
PPh₃ (20 mol%)Na₂CO₃Toluene/H₂O8030-40%Severe catalyst poisoning via N-coordination.
dppf (10 mol%)K₂CO₃Dioxane9050-60%Bidentate nature reduces poisoning; slow transmetalation.
SPhos (10 mol%)K₃PO₄Toluene/H₂O11072-95%Monodentate bulk prevents N-coordination; water aids transmetalation[3].
XPhos (8 mol%)Cs₂CO₃Dioxane100>90%Optimal for sterically hindered substrates; rapid reductive elimination[5].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. They include specific In-Process Controls (IPCs) to ensure that causality is understood and monitored in real-time, preventing wasted downstream effort.

Workflow Prep Reagent Prep Degas Solvents Mix Catalyst Activation Pd + Ligand Prep->Mix React Coupling Reaction Add Substrates Mix->React Validate In-Process Control LC-MS Check React->Validate Validate->React If Incomplete Quench Workup Filter & Extract Validate->Quench If Complete

Self-validating workflow for Suzuki-Miyaura coupling of 2-bromopyridines.

Protocol A: Biphasic SPhos-Mediated Coupling (Ideal for Standard Arylboronic Acids)

Rationale : A biphasic Toluene/Water system ensures the continuous dissolution of K₃PO₄, maintaining a steady-state concentration of the reactive boronate intermediate. SPhos is preferred here as it balances steric bulk with excellent stability in aqueous environments[3].

Materials :

  • 2-Bromopyridine (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)[1]

  • Pd(OAc)₂ (5 mol%)

  • SPhos (10 mol%)[3]

  • K₃PO₄ (3.0 equiv)

  • Toluene:Water (3:1 v/v)

Step-by-Step Procedure :

  • Catalyst Activation : In an oven-dried Schlenk flask under argon, combine Pd(OAc)₂ and SPhos. Add anhydrous toluene.

    • Causality: Pre-mixing allows the formation of the active Pd(0)-SPhos complex before exposure to the basic aqueous environment, preventing premature palladium reduction to inactive Pd black.

  • Substrate Addition : Add 2-bromopyridine and the arylboronic acid to the stirring catalyst solution.

  • Base Introduction : Dissolve K₃PO₄ in degassed water and add it to the reaction mixture.

    • Causality: Degassing the water is critical; dissolved oxygen will rapidly oxidize the electron-rich SPhos ligand, permanently deactivating the catalyst.

  • Heating : Seal the vessel and heat to 110 °C for 12-24 hours[3].

  • IPC 1 (Visual Validation) : At 30 minutes, observe the biphasic mixture. A persistent dark red/orange organic layer indicates a healthy catalytic cycle. A rapid shift to black with precipitation indicates catalyst death (oxygen ingress).

  • IPC 2 (Analytical Validation) : At 4 hours, take a 10 µL aliquot of the organic layer for LC-MS.

    • Self-Validation: If the mass of the protodeboronated arene (Ar-H) exceeds the product mass, transmetalation is failing. Remedy: Add an additional 0.5 equiv of boronic acid and 1.0 equiv of K₃PO₄ to force the equilibrium forward.

  • Workup : Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove palladium residues[1].

Protocol B: Monophasic XPhos-Mediated Coupling (For Sterically Hindered Substrates)

Rationale : For highly hindered boronic acids, SPhos may not provide sufficient acceleration. XPhos, being bulkier, forces a highly reactive monomeric Pd(0) state. However, XPhos systems are more sensitive to protodeboronation with 2-bromopyridines if transmetalation lags[5], requiring strictly anhydrous conditions and a soluble base like Cs₂CO₃.

Materials :

  • 2-Bromopyridine (1.0 equiv)

  • Sterically hindered Arylboronic acid (1.5 equiv)

  • Pd₂(dba)₃ (2 mol%)[6]

  • XPhos (8 mol%)

  • Cs₂CO₃ (2.0 equiv)

  • Anhydrous 1,4-Dioxane

Step-by-Step Procedure :

  • System Purging : Charge a vial with Pd₂(dba)₃, XPhos, and Cs₂CO₃. Evacuate and backfill with argon three times.

    • Causality: Cs₂CO₃ is highly hygroscopic; rigorous purging removes surface moisture that could trigger unwanted protodeboronation[5].

  • Solvent Addition : Add anhydrous 1,4-dioxane and stir at room temperature for 15 minutes until a deep red color develops, indicating the formation of the active Pd(0)L complex.

  • Reaction Execution : Add 2-bromopyridine and the boronic acid. Heat to 100 °C.

  • IPC 1 (Kinetic Check) : Because XPhos promotes extremely fast oxidative addition, the reaction must be monitored early. Check conversion at 2 hours via TLC or LC-MS. Prolonged heating after completion leads to product degradation.

  • Workup : Quench with water, extract with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography.

References

  • Application Notes: 2-Bromopyridine 1-Oxide as a Versatile Precursor for Pharmaceutical Intermediates. Benchchem. 1

  • Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. NIH PMC. 3

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH. 6

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Couplings with 2-Diethylphosphonato-Substituted Aryl- and Naphthylboronate Esters as the Nucleophilic Partner. ACS Publications. 5

  • The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. ResearchGate. 2

Sources

Application Note: Utilizing N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-acetamide in Covalent Fragment-Based Drug Discovery (CFBDD)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Covalent fragment-based drug discovery (CFBDD) has revolutionized the development of targeted covalent inhibitors (TCIs), particularly for proteins lacking deep, well-defined binding pockets[1]. The success of this approach relies on the careful selection of electrophilic warheads that balance aqueous stability with target-driven reactivity.

N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-acetamide is a highly specialized, bifunctional fragment designed for advanced CFBDD campaigns. Its architecture provides two distinct mechanistic advantages:

  • The Chloroacetamide Warhead: This moiety acts as a mild electrophile, undergoing a targeted SN​2 nucleophilic substitution with the thiolate of a proximal cysteine residue[2]. Unlike highly reactive α -halo-ketones, chloroacetamides possess a "Goldilocks" reactivity profile—they remain largely inert in aqueous buffer until local binding affinity drives the electrophile into precise proximity with the target nucleophile.

  • The 2-Bromo-Pyridine Scaffold: Once covalently anchored to the target protein, the 2-bromo substituent serves as an electronically activated handle for late-stage, transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions). This allows for rapid, structure-guided vector growth into adjacent sub-pockets without requiring de novo synthesis of the entire covalent pharmacophore.

Furthermore, the presence of the bromine atom provides a critical analytical advantage: bromine's natural 1:1 isotopic distribution ( 79Br and 81Br ) produces a distinct doublet in mass spectrometry. Upon covalent binding and the loss of HCl, the intact protein will exhibit a characteristic +226 Da / +228 Da mass shift doublet , serving as a built-in, self-validating signature that virtually eliminates false positives during primary screening.

Experimental Workflow & Logic

To ensure trustworthiness and scientific integrity, a CFBDD campaign cannot rely on a single assay. The workflow must be a self-validating system that confirms binding, rules out hyper-reactive artifacts, and maps the precise site of modification[3].

CFBDD_Workflow A N-(2-Bromo-pyridin-4-ylmethyl) -2-chloro-acetamide B Intact Protein LC-MS (Target Labeling) A->B Target Incubation (+226/+228 Da Shift) C GSH Reactivity (Counter-Screen) A->C Kinetic Assay (Calculate REF) D Tandem MS (MS/MS) (Site Identification) B->D Covalent Adduct Detected C->D Filter Hyper- Reactive Hits E Pd-Catalyzed Cross-Coupling D->E Cys Confirmed (Structure-Guided Growth)

Workflow for screening and optimizing the bifunctional chloroacetamide fragment.

Step-by-Step Methodologies

Protocol 1: Intact Protein LC-MS Primary Screening

Causality: Intact protein mass spectrometry directly measures the stoichiometric formation of the covalent adduct[1]. By pooling fragments, throughput is increased, but pools must be carefully designed with >5 Da spacing between fragments to prevent isobaric interference during deconvolution[4].

  • Protein Preparation: Dilute the purified target protein to 2 µM in a physiologically relevant buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl). Crucial: Avoid nucleophilic reducing agents like DTT; use 0.5 mM TCEP to maintain cysteine reduction without competing for the electrophile.

  • Fragment Pooling: Prepare a 5-compound pool containing N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-acetamide and four other mass-spaced fragments at 2.5 mM in DMSO.

  • Incubation: Add 1 µL of the fragment pool to 49 µL of the protein solution (final fragment concentration: 50 µM each; final DMSO: 2%). Incubate at 4 °C for 24 hours. Causality: Low temperature preserves protein folding over long incubations, allowing low-affinity fragments sufficient time to achieve detectable labeling[5].

  • LC-MS Analysis: Inject 10 µL onto a rapid desalting column (e.g., C4 trap) coupled to a Time-of-Flight (TOF) mass spectrometer.

  • Deconvolution & Validation: Deconvolute the raw spectra. Look for the distinct isotopic doublet shift of +225.97 Da and +227.97 Da corresponding to the 79Br and 81Br adducts.

Protocol 2: Quantitative Irreversible Tethering (qIT) Counter-Screen

Causality: Fragments with high intrinsic reactivity will indiscriminately alkylate proteins, leading to off-target toxicity[3]. This protocol uses Glutathione (GSH) to establish the intrinsic reactivity ( kGSH​ ) and calculates a Rate Enhancement Factor (REF) to prove that binding is driven by target affinity, not just chemical reactivity.

  • GSH Incubation: Incubate 50 µM of the fragment with 5 mM reduced GSH in 50 mM PBS (pH 7.4) at 37 °C.

  • Kinetic Sampling: Quench aliquots at 0, 1, 2, 4, 8, and 24 hours using 1% formic acid.

  • Quantification: Analyze the depletion of the parent fragment via LC-MS/MS (MRM mode). Calculate the pseudo-first-order rate constant ( kGSH​ ).

  • Self-Validation: Compare kGSH​ to the labeling rate on the target protein ( ktarget​ ). A valid hit must exhibit an REF=kGSH​ktarget​​>10 [3].

Protocol 3: Bottom-Up Proteomics for Site Identification

Causality: Surface-exposed cysteines can act as off-target "sponges." Tandem MS (MS/MS) confirms that the fragment has modified the intended functional or allosteric cysteine[6].

  • Alkylation & Denaturation: Following Protocol 1, denature the labeled protein using 8M Urea. Block all unreacted cysteines by adding 10 mM Iodoacetamide (IAA) for 30 minutes in the dark.

  • Digestion: Dilute urea to <2M and digest overnight with Trypsin (1:50 enzyme-to-protein ratio) at 37 °C.

  • Peptide Mapping: Analyze the digest via nanoLC-MS/MS. Search the data using the specific mass addition of the bromo-pyridine fragment (+225.97 / +227.97 Da) as a variable modification on Cysteine.

Data Presentation & Hit Triage

To standardize decision-making, all quantitative data from the primary screen, qIT counter-screen, and MS/MS site identification should be compiled. Below is a representative triage matrix used to evaluate N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-acetamide against control fragments.

Fragment ID / ClassTarget Labeling (24h) [%]Mass Shift SignatureGSH Half-life ( t1/2​ ) [h]Rate Enhancement Factor (REF)MS/MS Confirmed SiteTriage Decision
N-(2-Bromo-pyridin...)-2-chloro-acetamide 88% Doublet (+226/+228 Da) > 24.0 > 45.0 Cys123 (Active Site) Progress to Hit-to-Lead
Control A ( α -chloro-ketone)100%Singlet (+154 Da)< 0.51.2Multiple (Pan-reactive)Discard (Toxicity risk)
Control B (Acrylamide)< 5%Singlet (+110 Da)> 48.0N/ANoneDiscard (Inactive)
Control C (Chloroacetamide)65%Singlet (+180 Da)18.53.5Cys280 (Surface)Discard (Off-target)

Hit-to-Lead Elaboration: Exploiting the Bromide Handle

Once N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-acetamide is validated as a site-specific binder, the true power of the scaffold is unlocked. The 2-bromo position allows for rapid generation of a focused library via Suzuki-Miyaura Cross-Coupling .

Causality: Instead of synthesizing new electrophiles from scratch, drug developers can take the validated bromo-pyridine core and couple it with a diverse array of commercial boronic acids ( R−B(OH)2​ ).

  • If X-ray crystallography reveals an adjacent hydrophobic pocket, aryl or heteroaryl boronic acids can be coupled to the 2-position of the pyridine ring.

  • Because the cross-coupling conditions (Pd-catalyst, basic aqueous/organic solvent) are orthogonal to the chloroacetamide warhead (which remains stable under carefully controlled coupling conditions), dozens of elaborated analogs can be synthesized in parallel, dramatically accelerating the optimization of the non-covalent binding affinity ( KI​ ) prior to covalent inactivation ( kinact​ ).

References

  • Quantitative Irreversible Tethering (qIT) for Target-directed Covalent Fragment Screening. NIH PubMed Central (PMC).[Link]

  • Identification of a cell-active chikungunya virus nsP2 protease inhibitor using a covalent fragment-based screening approach. Proceedings of the National Academy of Sciences (PNAS).[Link]

  • Covalent fragment screening to inhibit the E3 ligase activity of bacterial NEL enzymes SspH1 and SspH2. NIH PubMed Central (PMC).[Link]

  • Rapid covalent-probe discovery by electrophile fragment screening. bioRxiv.[Link]

  • Chemoproteomic methods for covalent drug discovery. NIH PubMed Central (PMC).[Link]

  • Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. MDPI.[Link]

  • Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. ResearchGate.[Link]

Sources

Advanced Synthesis of PROTAC Linkers Utilizing 2-Bromo-Pyridine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of Proteolysis Targeting Chimeras (PROTACs) has fundamentally shifted the drug discovery landscape by enabling the degradation of previously "undruggable" targets. A critical determinant of a PROTAC's success is the linker connecting the Protein of Interest (POI) ligand to the E3 ubiquitin ligase recruiter. Recently, 2-bromopyridine derivatives have emerged as privileged intermediates in linker design. They impart essential structural rigidity, improve aqueous solubility, and serve as highly versatile electrophiles for modular cross-coupling[1].

This application note provides a comprehensive, self-validating guide to synthesizing PROTAC linkers using 2-bromopyridine intermediates, focusing on the mechanistic causality behind palladium-catalyzed cross-coupling methodologies.

Mechanistic Framework: The 2-Bromopyridine Advantage

The strategic incorporation of a 2-bromopyridine motif into a PROTAC scaffold is driven by both physicochemical and synthetic rationales. The pyridine nitrogen acts as an electron-withdrawing group, activating the ortho-position (C2) toward oxidative addition by low-valent transition metals. This orthogonal reactivity allows chemists to build complex, rigidified linkers through two primary pathways:

  • Nucleophilic Aromatic Substitution (SNAr): While the electron-deficient nature of the pyridine ring allows for SNAr with strong nucleophiles (e.g., cyclic secondary amines), this often requires harsh thermal conditions (>100°C) that can degrade sensitive POI or E3 ligands.

  • Buchwald-Hartwig Amination: This is the gold standard for C-N bond formation in PROTAC synthesis[2]. Palladium-catalyzed coupling allows for mild conditions and broad functional group tolerance. However, the pyridine nitrogen can chelate palladium, poisoning the catalyst and leading to hydrodebromination. To overcome this, bidentate phosphine ligands with large bite angles (e.g., BINAP, dppf) or sterically hindered monodentate ligands are strictly required to ensure the catalyst remains active[3].

  • Suzuki-Miyaura Coupling: For rigid, all-carbon or heteroaryl linkers, Suzuki coupling of 2-bromopyridines with boronic acid-functionalized spacers provides excellent yields and geometric control[4].

PROTAC_Workflow POI Target Ligand (POI Binder) BrPy 2-Bromopyridine Intermediate POI->BrPy Functionalization Coupling Buchwald-Hartwig or Suzuki Coupling BrPy->Coupling Linker Bifunctional Linker (e.g., PEG-Amine) Linker->Coupling E3 E3 Ligase Ligand (e.g., Thalidomide) Coupling->E3 Deprotection & Amide Coupling PROTAC Final PROTAC Degrader E3->PROTAC

Modular assembly of PROTACs utilizing 2-bromopyridine intermediates and cross-coupling.

Quantitative Data: Reaction Strategy Comparison

To aid in route selection, the following table summarizes the quantitative parameters and strategic trade-offs of the primary coupling methods used for 2-bromopyridine intermediates in PROTAC synthesis.

Reaction StrategyTypical Reagents & Catalyst SystemAverage YieldAdvantagesLimitations
Buchwald-Hartwig (C-N) Pd(OAc)₂, BINAP or Xantphos, NaOt-Bu, Toluene/Dioxane, 80-100°C70 - 90%Mild conditions; excellent for PEG-amines and piperazines; high chemoselectivity.Requires inert atmosphere; sensitive to moisture; potential Pd-chelation if wrong ligand is used.
Suzuki-Miyaura (C-C) PdCl₂(dppf), K₂CO₃ or K₃PO₄, Dioxane/H₂O, 90-110°C75 - 95%Highly robust; tolerates aqueous conditions; ideal for rigid biaryl linkers.Requires pre-synthesis of boronic acid/ester linker derivatives.
Thermal SNAr (C-N) DIPEA or K₂CO₃, DMF/DMSO, 120-150°C40 - 65%Metal-free; operationally simple; no phosphine ligands required.Harsh temperatures limit substrate scope; poor yields with sterically hindered or primary amines.

Experimental Protocols

The following protocols are engineered as self-validating systems. Each step includes the mechanistic causality behind the action to ensure high-fidelity execution by synthetic chemists.

Protocol A: Buchwald-Hartwig Amination for PEG-Amine Linker Attachment

Objective: Couple a POI-functionalized 2-bromopyridine to a mono-Boc-protected diamine or PEG-amine linker.

Reagents:

  • POI-2-Bromopyridine intermediate (1.0 eq)

  • Mono-Boc-PEG-amine linker (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.05 eq)

  • rac-BINAP (0.075 eq)

  • Sodium tert-butoxide[NaOt-Bu] (2.0 eq)

  • Anhydrous Toluene

Step-by-Step Methodology:

  • System Evacuation (Causality: Catalyst Preservation): In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the POI-2-bromopyridine, Pd(OAc)₂, BINAP, and NaOt-Bu. Seal the flask and cycle between vacuum and dry Argon three times. Rationale: Pd(0) intermediates are highly sensitive to oxidation. Removing ambient oxygen prevents catalyst deactivation.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe, followed by the mono-Boc-PEG-amine linker. Rationale: Toluene is non-polar, which enhances the solubility of the hydrophobic phosphine ligands and stabilizes the catalytic transition states.

  • Thermal Activation: Heat the reaction mixture to 90°C and stir for 12–16 hours.

  • In-Process Monitoring (Self-Validation): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Validation Check: Look for the disappearance of the characteristic M / M+2 isotopic doublet of the brominated starting material, and the appearance of the product mass.

  • Workup & Pd Scavenging: Cool the mixture to room temperature. Filter the crude mixture through a pad of Celite to remove precipitated salts and "Palladium black" (degraded catalyst). Wash the pad with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, DCM/MeOH gradient) to yield the Boc-protected PROTAC half-molecule.

Catalytic_Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd 2-Bromopyridine AmineBind Amine Coordination OxAdd->AmineBind Pd(II) Aryl Complex Deprot Base Deprotonation AmineBind->Deprot Linker-NH2 RedElim Reductive Elimination Deprot->RedElim Amido-Pd(II) RedElim->Pd0 C-N Product

Palladium-catalyzed Buchwald-Hartwig amination cycle for 2-bromopyridine.
Protocol B: Suzuki-Miyaura Coupling for Rigid Biaryl Linkers

Objective: Construct a rigidified PROTAC linker by coupling a 2-bromopyridine intermediate with a piperidine- or phenyl-boronic acid pinacol ester[4].

Reagents:

  • POI-2-Bromopyridine intermediate (1.0 eq)

  • Linker-Boronic acid pinacol ester (1.1 eq)

  • PdCl₂(dppf)·CH₂Cl₂ adduct (0.05 eq)

  • Potassium phosphate [K₃PO₄] (3.0 eq)

  • 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology:

  • Reagent Assembly: Charge a microwave vial with the bromopyridine, boronic ester, PdCl₂(dppf), and K₃PO₄.

  • Solvent Degassing: Add the Dioxane/H₂O mixture. Sparge the solution directly with Argon gas for 10 minutes. Rationale: The biphasic aqueous system is required to dissolve the inorganic base, which is necessary to activate the boronic ester into a reactive "ate" complex for transmetalation.

  • Reaction Execution: Seal the vial and heat at 100°C in an oil bath (or 90°C in a microwave synthesizer for 45 minutes). Rationale: The dppf ligand's large bite angle forces the palladium center into a geometry that accelerates reductive elimination, overcoming the steric hindrance of rigid linkers.

  • Workup: Dilute with water and extract three times with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Validation: Confirm the structural integrity of the rigidified linker via ¹H-NMR, specifically noting the shifts in the pyridine aromatic protons indicating successful substitution at the C2 position.

Downstream Processing: E3 Ligase Attachment

Following the successful coupling of the linker to the 2-bromopyridine core, the terminal protecting group (e.g., Boc) on the linker is removed using standard acidic conditions (e.g., 20% TFA in DCM). The resulting free amine is then conjugated to an E3 ligase ligand (such as a thalidomide derivative bearing a carboxylic acid) using standard HATU/DIPEA-mediated amide coupling to yield the final, fully assembled PROTAC[2].

References

  • Proteomics-Based Discovery of First-in-Class Chemical Probes for Programmed Cell Death Protein 2 (PDCD2) Source: PubMed Central (PMC) / NIH URL:[Link]

  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Discovery of a Selective and Potent BCL6 PROTAC with Efficacious Antiproliferative Activity for the Treatment of Diffuse Large B-Cell Lymphoma Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Discovery of Novel Potent and Fast BTK PROTACs for the Treatment of Osteoclasts-Related Inflammatory Diseases Source: ACS Publications URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Chloroacetamide Hydrolysis During Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on a critical aspect of working with chloroacetamide: minimizing its hydrolysis during purification. This resource will delve into the mechanisms of degradation, provide actionable troubleshooting advice, and present validated protocols to ensure the integrity of your compound.

Frequently Asked Questions (FAQs)

Q1: My final chloroacetamide product shows impurities that I suspect are hydrolysis-related. What is happening at a chemical level?

A1: Chloroacetamide is susceptible to hydrolysis, particularly under basic and, to a lesser extent, acidic conditions.[1][2][3][4] The primary mechanism of hydrolysis involves the nucleophilic attack of a water molecule or hydroxide ion on the carbonyl carbon of the amide or the carbon atom bonded to the chlorine.

  • Base-Catalyzed Hydrolysis: This is often the more significant concern.[1][2][3][4] The hydroxide ion (OH⁻) is a potent nucleophile that readily attacks the electrophilic carbon of the chloroacetyl group. This can proceed via two main pathways:

    • SN2 Reaction: The hydroxide ion displaces the chloride ion, forming hydroxyacetamide.[1]

    • Amide Cleavage: The hydroxide ion attacks the carbonyl carbon of the amide, leading to the formation of chloroacetate and ammonia.[1][2][3]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water. This can also lead to cleavage of the amide bond.[1][2][3]

  • Neutral Hydrolysis: Even at neutral pH, hydrolysis can occur, albeit at a slower rate.[1][3]

The presence of impurities such as hydroxyacetamide or chloroacetic acid in your final product is a strong indicator that hydrolysis has occurred during your purification process.

Troubleshooting Guides

Issue 1: Significant product loss and impurity formation during aqueous workup or recrystallization from water.

Likely Cause: Prolonged exposure to unfavorable pH and elevated temperatures during dissolution and crystallization in aqueous media. Chloroacetamide is readily soluble in water, but this also makes it more susceptible to hydrolysis.[5][6][7][8]

Solutions:

  • pH Control:

    • Maintain a pH as close to neutral as possible. If your reaction conditions are acidic or basic, neutralize the solution carefully with a dilute acid or base before attempting extraction or crystallization.

    • Avoid the use of strong bases for neutralization. A buffered solution or a weak base like sodium bicarbonate is preferable.

  • Temperature Management:

    • Use the minimum amount of heat necessary to dissolve the chloroacetamide for recrystallization.[9]

    • Cool the solution promptly but not too rapidly after dissolution to induce crystallization and minimize the time the compound spends in a hot aqueous environment.[9] An ice bath can be used to maximize crystal formation once crystallization has begun.[9]

  • Solvent Selection:

    • If possible, consider recrystallization from a non-aqueous solvent or a mixed solvent system to reduce water activity. Ethanol or a mixture of ethanol and a non-polar solvent like heptane can be effective.[10]

Issue 2: Degradation of chloroacetamide on a silica gel column during chromatographic purification.

Likely Cause: The surface of standard silica gel is slightly acidic and can catalyze the hydrolysis of sensitive compounds like chloroacetamide, especially when using polar mobile phases containing water or alcohols.

Solutions:

  • Deactivate the Silica Gel:

    • Use silica gel that has been treated with a neutralizing agent. You can prepare this by making a slurry of the silica gel in your mobile phase containing a small amount of a volatile base, such as triethylamine (~0.1-1%), and then evaporating the solvent.

    • Alternatively, use commercially available deactivated silica gel.

  • Optimize the Mobile Phase:

    • Use anhydrous solvents for your mobile phase to the greatest extent possible.

    • If a polar protic solvent is necessary, consider using a less nucleophilic alcohol, like isopropanol, in place of methanol or ethanol.

    • A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can help to minimize the time the compound spends on the column in the presence of more polar, potentially hydrolytic, solvents.[9]

  • Alternative Stationary Phases:

    • Consider using a less acidic stationary phase, such as alumina (basic or neutral), or a bonded phase like diol or cyano.

Issue 3: How can I monitor the extent of hydrolysis during my purification process?

Likely Cause: Lack of an appropriate in-process analytical method to track the formation of hydrolysis-related impurities.

Solution:

  • High-Performance Liquid Chromatography (HPLC): This is the most effective technique for monitoring the purity of your chloroacetamide and quantifying the formation of hydrolysis products.[9]

    • A reversed-phase C18 column is typically suitable.

    • A mobile phase consisting of a gradient of water (with a small amount of acid, e.g., 0.1% formic acid or acetic acid, for better peak shape) and acetonitrile or methanol is a good starting point.[11]

    • Detection by UV at a low wavelength (e.g., 210 nm) should allow for the visualization of both chloroacetamide and its potential hydrolysis products.

  • Thin-Layer Chromatography (TLC): For a quicker, qualitative assessment, TLC can be used. You may need to use a developing system that allows for the separation of the more polar hydrolysis products from the starting material. Staining with a potassium permanganate solution can help visualize compounds that are not UV-active.

Experimental Protocols

Protocol 1: Low-Temperature Aqueous Recrystallization of Chloroacetamide

This protocol is designed to minimize hydrolysis by controlling temperature and exposure time.

  • Dissolution: In a suitable flask, add the crude chloroacetamide. Add a minimal amount of deionized water (a good starting point is approximately 4 mL per gram of crude product)[12].

  • Gentle Heating: Gently warm the mixture with stirring. Do not exceed 50-60°C. The goal is to achieve complete dissolution at the lowest possible temperature.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warmed flask.[9]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystal formation begins, place the flask in an ice-water bath for at least 30 minutes to maximize the yield.[9]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold water (two small portions) to remove any remaining soluble impurities.[12]

  • Drying: Dry the crystals thoroughly. Air-drying followed by drying in a vacuum oven at a low temperature (e.g., 40°C) is recommended.[9] Traces of moisture can significantly lower the melting point.[12]

Protocol 2: Monitoring Chloroacetamide Purity by HPLC

This protocol provides a starting point for developing an in-process control method.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size (or similar).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-17 min: Hold at 95% B

    • 17-18 min: Linear gradient from 95% to 5% B

    • 18-20 min: Hold at 5% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 210 nm.

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition (95:5 Water:Acetonitrile).

Data Summary

The rate of hydrolysis is highly dependent on pH and temperature. The following table provides a conceptual overview of the expected relative rates of hydrolysis under different conditions.

ConditionpHTemperatureExpected Relative Rate of Hydrolysis
11050°CVery High
21025°CHigh
3750°CModerate
4725°CLow
5450°CModerate-Low
6425°CVery Low

This table is for illustrative purposes. Actual rates will depend on the specific conditions. Studies have shown that the hydrolysis rate of structurally related chloroacetamides is significantly influenced by temperature.[2]

Visualizing the Process

Hydrolysis Pathways of Chloroacetamide

cluster_conditions Conditions cluster_reactants Reactant cluster_products Hydrolysis Products Basic Basic (OH⁻) Chloroacetamide Chloroacetamide Basic->Chloroacetamide Sₙ2 or Amide Cleavage Acidic Acidic (H₃O⁺) Acidic->Chloroacetamide Amide Cleavage Hydroxyacetamide Hydroxyacetamide Chloroacetamide->Hydroxyacetamide Chloroacetate Chloroacetate + NH₃ Chloroacetamide->Chloroacetate

Caption: Major hydrolysis pathways of chloroacetamide under acidic and basic conditions.

Recommended Purification Workflow

Start Crude Chloroacetamide pH_Adjust pH Adjustment to Neutral Start->pH_Adjust Extraction Solvent Extraction (if applicable) pH_Adjust->Extraction Drying Drying of Organic Layer Extraction->Drying Concentration Concentration Drying->Concentration Purification Purification Method Concentration->Purification Recrystallization Recrystallization Purification->Recrystallization Solid Product Chromatography Column Chromatography Purification->Chromatography Oily or Complex Mixture Analysis Purity Analysis (HPLC, TLC) Recrystallization->Analysis Chromatography->Analysis Final_Product Pure Chloroacetamide Analysis->Final_Product

Caption: Decision workflow for the purification of chloroacetamide.

References

  • Carlson, D. L., et al. (2006). Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides. Journal of Agricultural and Food Chemistry, 54(13), 4740-4750. Available at: [Link]

  • Kappe, C. O., & Murphree, S. S. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, 55(2), 1048-1057. Available at: [Link]

  • Organic Syntheses. (n.d.). Chloroacetamide. Retrieved from [Link]

  • ChemBK. (2023). chloroacetamide. Retrieved from [Link]

  • Google Patents. (n.d.). Method for producing 2-chloroacetoacetamide.
  • Google Patents. (n.d.). Preparation of chloroacetamide.
  • PubChem. (n.d.). Chloroacetamide. Retrieved from [Link]

  • Wikipedia. (n.d.). Chloroacetamide. Retrieved from [Link]

  • Vargo, J. D. (2002). Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS. Analytical Chemistry, 74(15), 3754-3759. Available at: [Link]

  • Thurman, E. M., et al. (2000). Determination of chloroacetanilide herbicide metabolites in water using high-performance liquid chromatography-diode array detection and high-performance liquid chromatography/mass spectrometry. Journal of Chromatography A, 871(1-2), 187-197. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Palladium Catalyst Poisoning in 2-Bromo-Pyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 2-bromo-pyridine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to catalyst poisoning and deactivation, a common challenge with N-heterocyclic substrates. As Senior Application Scientists, we provide not just protocols, but the underlying rationale to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)
Q1: My Suzuki / Buchwald-Hartwig / Heck coupling with 2-bromo-pyridine is resulting in low or no yield. What is the most likely cause?

Low yields in these reactions are frequently attributed to the "2-pyridyl problem." The primary cause is catalyst poisoning by the substrate itself. The lone pair of electrons on the pyridine nitrogen atom can coordinate strongly to the palladium center, forming stable, catalytically inactive complexes that halt the reaction cycle.[1][2][3][4]

Beyond this inherent issue, other common culprits include:

  • Catalyst Decomposition: The active Pd(0) species is sensitive and can decompose, often visibly precipitating as palladium black.[3]

  • Impure Reagents: Contaminants in your solvents, starting materials, or base can act as potent catalyst poisons.[1][2]

  • Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature is critical and often more sensitive for challenging substrates like 2-bromo-pyridine.[3][5][6]

Q2: I'm observing a fine black precipitate in my reaction flask. What does this mean?

The formation of a black precipitate is a clear visual indicator of catalyst decomposition . This substance, known as "palladium black," is finely divided, metallic palladium that has aggregated and fallen out of the catalytic cycle, rendering it inactive.[2][3][7]

This decomposition can be triggered by several factors:

  • Excessively High Temperatures: While heat is often required, temperatures above 110-120 °C can accelerate the degradation of the catalyst complex, especially with prolonged reaction times.[2][3]

  • Presence of Oxygen: Inadequate degassing of solvents and the reaction headspace allows oxygen to oxidize and deactivate the sensitive Pd(0) catalyst.[5][8]

  • Inappropriate Ligand Choice: The ligand is crucial for stabilizing the palladium center. If the ligand is not bulky or electron-rich enough, it may not adequately protect the Pd(0) species from aggregation.[7]

  • Water/Protic Impurities: Moisture in solvents or reagents can lead to hydrolysis of ligands or the formation of inactive palladium hydroxides.[1][8]

To prevent this, ensure rigorous inert atmosphere techniques, use high-purity anhydrous solvents, and consider screening ligands known for providing high stability, such as bulky, electron-rich phosphines (e.g., Buchwald-type ligands).[7][9]

Q3: How does the choice of ligand specifically counteract poisoning by the pyridine nitrogen?

The ligand serves as a shield for the palladium catalyst. The mechanism of protection is primarily steric and electronic.

  • Steric Hindrance: Bulky ligands, such as SPhos, XPhos, or other Buchwald-type phosphines, create a sterically crowded environment around the palladium atom.[9][10] This physically obstructs the pyridine nitrogen from coordinating to the metal center, allowing the desired oxidative addition of the C-Br bond to occur.

  • Electronic Effects: Electron-rich ligands increase the electron density on the palladium center. This enhances the rate of the crucial oxidative addition step and can facilitate reductive elimination, helping the desired catalytic cycle outcompete the deactivating coordination by the pyridine.[10][11]

Using a ligand that is not sterically demanding enough is a common reason for failure in these specific couplings.[3]

Q4: My reaction starts but then stalls. What does this suggest?

A reaction that initiates product formation but fails to proceed to completion often points to progressive catalyst deactivation . This can happen in a few ways:

  • Product Inhibition: If your coupled product also contains a coordinating group, it can poison the catalyst just as the starting material does. As the product concentration increases, the reaction rate slows and eventually stops.[12]

  • Gradual Decomposition: The catalyst may be slowly degrading over time due to thermal instability or trace impurities, leading to a gradual decrease in the concentration of the active species.[3]

  • Consumption of a Key Reagent: A side reaction, such as the hydrolysis of the boronic acid in a Suzuki coupling (protodeboronation), could be consuming one of your coupling partners.[5][13]

Monitoring the reaction by TLC or LC-MS at regular intervals can help diagnose at what point the reaction stalls.

Systematic Troubleshooting Workflow

When faced with a failed 2-bromo-pyridine coupling, a systematic approach is essential to pinpoint the root cause. The following workflow provides a logical diagnostic path.

Troubleshooting_Workflow Start Low / No Yield Observed Check_Pd_Black Visual Check: Is Palladium Black Present? Start->Check_Pd_Black Pd_Black_Yes YES Check_Pd_Black->Pd_Black_Yes Yes Pd_Black_No NO Check_Pd_Black->Pd_Black_No No Decomposition_Causes Catalyst Decomposition Likely Cause Pd_Black_Yes->Decomposition_Causes Control_Experiment Perform Control Experiment: Replace 2-Bromopyridine with Bromobenzene (or other 'easy' substrate) Pd_Black_No->Control_Experiment Decomposition_Solutions Troubleshooting: 1. Lower Reaction Temperature 2. Improve Degassing Protocol 3. Screen More Robust Ligands 4. Ensure Anhydrous Conditions Decomposition_Causes->Decomposition_Solutions Control_Works Control Reaction Successful? Control_Experiment->Control_Works Control_Works_Yes YES Control_Works->Control_Works_Yes Yes Control_Works_No NO Control_Works->Control_Works_No No Substrate_Issue Root Cause: Substrate-Related Poisoning (The '2-Pyridyl Problem') Control_Works_Yes->Substrate_Issue Reagent_Issue Root Cause: Poisoned Reagent or Flawed General Procedure Control_Works_No->Reagent_Issue Substrate_Solutions Troubleshooting: 1. Screen Bulky, Electron-Rich Ligands (e.g., Buchwald type) 2. Increase Catalyst/Ligand Loading 3. Screen Different Bases/Solvents 4. Consider a Pd(0) Precatalyst Substrate_Issue->Substrate_Solutions Reagent_Solutions Troubleshooting: 1. Purify Solvents and Amine/Base 2. Use Fresh Catalyst and Ligands 3. Check Inert Gas Line Purity 4. Re-dry Glassware Reagent_Issue->Reagent_Solutions

Caption: A step-by-step workflow for diagnosing failed 2-bromo-pyridine coupling reactions.

Summary of Common Catalyst Poisons

Beyond the substrate itself, various external impurities can deactivate your palladium catalyst. Awareness of these is critical for consistent results.

Poison ClassExamplesProbable SourceEffect on Catalyst & Mitigation Strategy
Nitrogen Compounds Excess pyridine, other N-heterocycles, acetamide from acetonitrileSubstrate, product, additives, solvent degradation.[14]Effect: Strong coordination to the palladium center, blocking active sites.[1][4] Mitigation: Use high-purity reagents. Avoid nitrile-based solvents if stalling is observed.[14]
Sulfur Compounds Elemental sulfur, thiols, sulfidesImpurities from starting material synthesis (e.g., from reagents like Na₂S₂O₃).Effect: Potent and often irreversible poison. Forms very stable Pd-S bonds.[1][15] Mitigation: Ensure high purity of aryl halide. If suspected, purify starting materials via recrystallization or chromatography.
Water / Hydroxide Moisture in solvents or reagentsIncomplete drying of reagents, solvents, or glassware. Hygroscopic bases.Effect: Can lead to ligand hydrolysis (especially phosphines to phosphine oxides) or formation of inactive palladium hydroxide species.[1][8] Mitigation: Use anhydrous solvents and reagents. Thoroughly dry all glassware. Handle hygroscopic bases in a glovebox.
Excess Halides High concentrations of Cl⁻, Br⁻, I⁻Additives (e.g., LiCl), buildup during the reaction.[14]Effect: Can form stable, less reactive halo-complexes, altering the catalyst's electronic properties and slowing the catalytic cycle.[1] Mitigation: Avoid unnecessary salt additives unless specifically required by the protocol.
Oxygen Air contaminationInadequate degassing, poor inert atmosphere technique.Effect: Oxidizes the active Pd(0) to inactive Pd(II) and can degrade phosphine ligands to their oxides, which are poor ligands.[5][8] Mitigation: Employ rigorous degassing techniques (e.g., freeze-pump-thaw or sparging with inert gas) for all solvents. Maintain a positive pressure of argon or nitrogen.
Key Experimental Protocols
Protocol 1: Diagnostic Control Experiment to Isolate the Problem

Rationale: This experiment determines if the problem is specific to your 2-bromo-pyridine substrate or if it lies with another reagent or your general technique. By substituting 2-bromo-pyridine with a less challenging substrate like bromobenzene, a successful reaction validates your catalyst, ligand, base, solvent, and experimental setup.

Methodology:

  • Setup: In an oven-dried Schlenk flask, combine bromobenzene (1.0 eq), your boronic acid or amine partner (1.1-1.2 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle 3-5 times.[2]

  • Reagent Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add your thoroughly degassed solvent system (e.g., toluene/water) via syringe.

  • Reaction: Heat the reaction to the same temperature used for your 2-bromo-pyridine reaction and monitor by TLC or LC-MS against a reference sample of the expected product.

  • Analysis:

    • If this reaction works well: Your reagents and technique are sound. The problem is inherent to the 2-bromo-pyridine, and you should focus on solutions like screening bulky ligands or different reaction conditions.[9]

    • If this reaction also fails: The problem lies with one of the common reagents (catalyst, ligand, base, solvent) or your setup (e.g., contaminated inert gas line). Begin systematically replacing each component with a fresh, trusted source.

Protocol 2: Rigorous Solvent Degassing

Rationale: Oxygen is a critical enemy of Pd(0) catalysts. Removing dissolved oxygen from your reaction solvents is a non-negotiable step for achieving reproducible results.

Methodology (Freeze-Pump-Thaw - for highest purity):

  • Freeze: Place the solvent in a robust Schlenk flask and freeze it completely using a liquid nitrogen bath.

  • Pump: Once frozen solid, open the flask to a high-vacuum line and evacuate for 5-10 minutes. This removes gases from the headspace above the frozen solvent.

  • Thaw: Close the flask to the vacuum line and allow the solvent to thaw completely. You will see bubbles of dissolved gas being released from the liquid.

  • Repeat: Repeat this freeze-pump-thaw cycle at least three times to ensure maximum removal of dissolved oxygen.

  • Storage: Backfill the flask with argon or nitrogen and store the solvent under a positive pressure of inert gas.

References
  • Catalyst poisoning issues in reactions involving 3,4,5-Tribromo-2,6-dimethylpyridine - Benchchem.
  • Catalyst Poisoning: Palladium & Platinum | StudySmarter.
  • Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems - Oreate AI Blog.
  • Technical Support Center: Catalyst Deactivation in 2-Bromo-4-methylpyridine Reactions - Benchchem.
  • Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines - Benchchem.
  • Technical Support Center: Catalyst Deactivation in Reactions with Pyridine Ligands - Benchchem.
  • Recent Advances of Pd/C-Catalyzed Reactions - MDPI. Available at: [Link]

  • (PDF) Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives - ResearchGate. Available at: [Link]

  • Technical Support Center: Improving Yield in 2-Amino-6-bromopyridine Suzuki Reactions - Benchchem.
  • Technical Support Center: Suzuki Couplings of Bromopyrimidines - Benchchem.
  • Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates - Benchchem.
  • Problems with Suzuki coupling : r/Chempros - Reddit. Available at: [Link]

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC. Available at: [Link]

  • Technical Support Center: Catalyst Deactivation in Pyridine-2-sulfonate Coupling Reactions - Benchchem.
  • Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. Available at: [Link]

  • Poisoning and deactivation of palladium catalysts - SciSpace. Available at: [Link]

  • Technical Support Center: Troubleshooting Guide for Buchwald-Hartwig Amination Side Reactions - Benchchem.

Sources

Purification strategies for removing unreacted 2-bromo-pyridine starting material

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Scope: Troubleshooting workflows, mechanistic causality, and self-validating protocols for the removal of unreacted 2-bromopyridine starting material.

Overview & Physicochemical Profiling

2-Bromopyridine is a ubiquitous building block in cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr) reactions. However, its unique physicochemical profile often renders standard purification workflows ineffective, leading to persistent contamination of the final Active Pharmaceutical Ingredient (API).

Understanding the physical data is the first step in troubleshooting purification failures.

Quantitative Data: Physicochemical Properties of 2-Bromopyridine
PropertyValueImplication for Purification
Boiling Point 192–194 °CToo high for standard rotary evaporation; requires high-vacuum distillation, risking thermal degradation of sensitive products.
pKa (Conjugate Acid) 0.71 (at 25 °C)[1][2]Extremely weak base due to the inductive effect of bromine; standard 1M acidic washes fail to protonate it.
Density 1.657 g/mLSignificantly heavier than water; can cause phase inversion during liquid-liquid extraction.
Water Solubility Slightly miscible[2]Cannot be removed by simple aqueous washing without chemical derivatization or salt formation.

Troubleshooting Guides & FAQs

Issue 1: The Acid-Base Extraction Failure

Q: Why is my standard 1M HCl wash failing to remove unreacted 2-bromopyridine from the organic layer?

A: Mechanistic Causality This is a classic issue rooted in the electronic properties of the molecule. The highly electronegative bromine atom at the 2-position exerts a strong electron-withdrawing inductive effect, drastically reducing the electron density on the basic pyridine nitrogen. Consequently, the pKa of 2-bromopyridine's conjugate acid is exceptionally low (0.71) compared to unsubstituted pyridine (pKa ~5.2)[1][2].

According to the Henderson-Hasselbalch equation, achieving >99% protonation requires an aqueous pH at least two units below the pKa. A standard 1M HCl wash (pH ~0) only achieves partial protonation, leaving a significant portion of the impurity in the organic phase. You must use hyper-acidic conditions to force complete salt formation.

Protocol 1: Hyper-Acidic Extraction Workflow

  • Dilution: Dilute the crude reaction mixture in a water-immiscible organic solvent that is stable to strong acids (e.g., dichloromethane or ethyl acetate).

  • Acid Wash: Add an equal volume of 3M to 6M HCl (or 2M H2SO4) to the organic layer.

  • Agitation & Validation: Stir vigorously for 5 minutes. Self-Validation Step: Check the pH of the aqueous layer using pH paper; it must read < 0.5. If not, add concentrated HCl dropwise until achieved.

  • Phase Separation: Allow the layers to separate. Critical Note: Due to the high density of 2-bromopyridine (1.657 g/mL), highly concentrated extracts might invert phase layers depending on the organic solvent used. Confirm the aqueous layer via the water-drop test.

  • Back-Extraction: Extract the organic layer a second time with the strong acid to ensure complete removal.

  • Neutralization: Wash the organic layer with saturated aqueous NaHCO3 until the aqueous phase pH is ~7-8, followed by a brine wash.

  • Isolation: Dry over anhydrous Na2SO4, filter, and concentrate.

G Step1 Crude Mixture (Product + 2-Br-Py) Step2 Dissolve in Organic Solvent (e.g., DCM/EtOAc) Step1->Step2 Step3 Extract with 3M-6M HCl (Forces pH < 0.5) Step2->Step3 Step4 Phase Separation Step3->Step4 OrgPhase Organic Phase (Neutral Product) Step4->OrgPhase Upper/Lower depending on solvent density AqPhase Aqueous Phase (Protonated 2-Br-Py) Step4->AqPhase Discard or Neutralize Step5 Wash (NaHCO3, Brine), Dry, & Evaporate OrgPhase->Step5 Final Purified Product Step5->Final

Caption: Hyper-Acidic Extraction Workflow for 2-Bromopyridine Removal

Issue 2: Chromatographic Co-elution and Tailing

Q: My product is acid-sensitive, so I must use silica gel chromatography. Why does 2-bromopyridine streak and co-elute with my product?

A: Mechanistic Causality Even though 2-bromopyridine is a weak base, its basic nitrogen atom engages in strong hydrogen bonding and ion-exchange interactions with the acidic residual silanol groups (Si-OH) on bare silica gel[3]. This dual-retention mechanism (normal-phase partitioning + ion exchange) causes the trailing edge of the peak to broaden severely (tailing). To resolve this, you must chemically mask the active silanol sites on the stationary phase.

Protocol 2: Silanol-Deactivated Chromatography

  • Stationary Phase Preparation: Prepare a slurry of silica gel in your non-polar starting eluent (e.g., hexanes). Add 1-2% (v/v) triethylamine (TEA) to the slurry. The TEA acts as a competing base, irreversibly binding to the highly active silanol sites and shielding them from the 2-bromopyridine[3].

  • Column Packing: Pour the TEA-treated slurry into the column. Flush with 2-3 column volumes of the TEA-containing eluent to ensure uniform deactivation.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of eluent and load it onto the column.

  • Elution: Elute using a gradient of hexanes/ethyl acetate (containing 1% TEA).

  • Validation: Monitor fractions via TLC. Self-Validation Step: The 2-bromopyridine should now elute as a tight, symmetrical band (visualized under UV 254 nm). Note: Ensure your target product is stable to weakly basic conditions before utilizing TEA.

Issue 3: Chemical Derivatization (Scavenging)

Q: Both extraction and chromatography have failed due to the sensitive nature of my API. Is there a chemical method to selectively remove 2-bromopyridine?

A: Mechanistic Causality Yes. Because 2-bromopyridine is an electron-deficient heteroaromatic system, it is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) at the 2-position. By reacting the crude mixture with a highly polar, water-soluble nucleophile—such as a mercaptoalkanesulfonate—the volatile 2-bromopyridine is quantitatively converted into a highly polar pyridyl-thioether adduct[4]. This drastically alters its solubility profile, allowing it to be washed away with water.

Protocol 3: Thiol-Based SNAr Scavenging

  • Reagent Addition: To the crude reaction mixture dissolved in a polar aprotic solvent (e.g., THF or DMF), add 1.5 equivalents (relative to the estimated unreacted 2-bromopyridine) of sodium 2-mercaptoethanesulfonate[4].

  • Base Addition: Add a mild base (e.g., K2CO3) to deprotonate the thiol, maximizing its nucleophilicity.

  • Reaction: Heat the mixture to 60 °C for 2-4 hours. Self-Validation Step: Monitor the disappearance of the 2-bromopyridine spot via GC-MS or TLC.

  • Aqueous Workup: Dilute the mixture with an organic solvent (e.g., EtOAc) and wash with water. The newly formed pyridyl-thioether sulfonate salt will partition exclusively into the aqueous layer.

  • Isolation: Separate the organic layer, wash with brine, dry, and concentrate to yield the purified product.

G Start Reaction Mixture (Target + Excess 2-Br-Py) AddReagent Add Sodium 2-mercaptoethanesulfonate + Mild Base (K2CO3) Start->AddReagent Heat Heat at 60 °C (2-4h) SNAr Reaction AddReagent->Heat Adduct Formation of Water-Soluble Pyridyl-Thioether Adduct Heat->Adduct Wash Aqueous Wash (Water Partitioning) Adduct->Wash AqLayer Aqueous Layer (Contains Adduct) Wash->AqLayer Discard OrgLayer Organic Layer (Contains Pure Product) Wash->OrgLayer Isolate & Dry

Caption: Chemical Scavenging of 2-Bromopyridine via SNAr Derivatization

References

  • Title: 2-Bromopyridine 109-04-6 wiki (pKa Data)
  • Title: Cas 109-04-6, 2-Bromopyridine Source: LookChem URL
  • Title: 2-Bromopyridine 99 109-04-6 (Density and Boiling Point)
  • Title: Technical Support Center: Chromatographic Purification of Pyridine Derivatives Source: Benchchem URL
  • Title: US5632898A - Method for removing unreacted electrophiles from a reaction mixture Source: Google Patents URL

Sources

Resolving regioselectivity issues in functionalizing 2-bromo-pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for resolving regioselectivity issues in the functionalization of 2-bromo-pyridine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides, FAQs, and validated protocols to navigate the complexities of pyridine chemistry. The electron-deficient nature of the pyridine ring and the Lewis basicity of the nitrogen atom present unique challenges, often leading to mixtures of isomers, low yields, or complete reaction failure.[1][2] This resource synthesizes field-proven insights and mechanistic principles to empower you to control the regiochemical outcome of your reactions.

Section 1: Navigating Metalation and Halogen-Exchange Reactions

Metalation is a powerful strategy for functionalizing 2-bromo-pyridine, but it's a landscape fraught with competing reaction pathways. Understanding the subtle interplay of kinetics versus thermodynamics, and the choice of base, is paramount to success.

FAQ 1.1: Halogen-Metal Exchange vs. Deprotonation—What's Happening in My Flask?

Question: I'm adding n-Butyllithium to my 2-bromo-pyridine at -78 °C. Am I performing a halogen-metal exchange at C2 or a deprotonation (lithiation) at another position?

Answer: At low temperatures (-78 °C), the reaction of 2-bromo-pyridine with a strong alkyllithium base like n-BuLi or t-BuLi overwhelmingly favors a halogen-metal exchange . This is a very rapid, kinetically controlled process that generates 2-lithiopyridine.[3]

However, deprotonation is also a possibility. The most acidic proton on the 2-bromo-pyridine ring is at the C3 position, influenced by the inductive effects of both the adjacent nitrogen and bromine atoms. If a non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA) is used, you can selectively deprotonate at C3, a process known as Directed ortho-Metalation (DoM).[4][5] The choice of base is therefore a critical fork in the road that determines your regiochemical outcome.

G cluster_start Starting Material cluster_reagents Reagent Choice cluster_products Primary Intermediate 2-Bromo-Pyridine 2-Bromo-Pyridine nBuLi n-BuLi / t-BuLi (Alkyllithium) 2-Bromo-Pyridine->nBuLi   Kinetic Control   (Fast) LDA LDA / LiTMP (Hindered Amide Base) 2-Bromo-Pyridine->LDA Thermodynamic Control (Slower) Lithio2 2-Lithiopyridine nBuLi->Lithio2 Halogen-Metal Exchange @ C2 Lithio3 2-Bromo-3-lithiopyridine LDA->Lithio3 Deprotonation (DoM) @ C3

Figure 1. Decision workflow for selective lithiation of 2-bromo-pyridine.
Troubleshooting Guide 1.2: My Lithiation Failed. Now What?

Issue: My reaction with 2-bromo-pyridine and n-BuLi, followed by an electrophilic quench, resulted in a low yield of my desired product, recovery of starting material, and a significant amount of protonated pyridine.

This is a common and frustrating problem, often stemming from the instability of the organolithium intermediate and sensitivity to reaction conditions.[6]

Potential Cause Underlying Science Recommended Solution
Moisture Contamination Organolithium reagents are extremely potent bases and will react instantly with trace water from solvents, glassware, or the atmosphere, leading to quenching before the desired reaction can occur.Ensure all glassware is oven- or flame-dried under vacuum. Use freshly distilled, anhydrous solvents (THF is notoriously difficult to dry with sieves alone).[6] Sparging solvents with argon or nitrogen prior to use is highly recommended.
Incorrect Temperature While halogen-metal exchange is fast at -78 °C, allowing the reaction to warm up prematurely can cause the highly reactive 2-lithiopyridine to decompose or participate in side reactions, such as addition to another molecule of 2-bromo-pyridine.Maintain strict temperature control at -78 °C (dry ice/acetone bath) throughout the base addition and for a short period after. Do not let the reaction warm until after the electrophile has been added.
Slow Electrophile Addition 2-lithiopyridine is unstable. A delay between its formation and trapping allows for decomposition pathways to compete. The Br-Li exchange can take mere seconds.[6]Add the electrophile immediately after the n-BuLi addition is complete. For sluggish electrophiles, consider a Barbier-type reaction where the electrophile is present during the lithiation, or transmetalate the organolithium to a more stable organozinc or organocopper species.
Side Reactions (Pyridyne) At temperatures above -85°C, lithiated halopyridines can eliminate LiBr to form highly reactive pyridyne intermediates, which can lead to polymerization or undesired addition products.[4][7]Keep the reaction temperature strictly controlled. If pyridyne formation is suspected, confirm by attempting to trap it with a diene like furan.

Section 2: Overcoming Challenges in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a mainstay for functionalizing aryl halides. However, the pyridine nitrogen introduces a specific and potent challenge: catalyst poisoning.

Troubleshooting Guide 2.1: My Buchwald-Hartwig Amination of 2-Bromopyridine is Inactive.

Issue: I've set up a Buchwald-Hartwig amination with 2-bromo-pyridine, a standard palladium precursor (e.g., Pd₂(dba)₃), and a phosphine ligand, but the reaction shows no conversion and often turns into a black precipitate (palladium black).

Analysis: This is a classic case of catalyst poisoning. The lone pair on the pyridine nitrogen can coordinate strongly to the palladium center, inhibiting its ability to participate in the catalytic cycle.[8] This coordination is often stronger than that of the desired phosphine ligand, effectively shutting down the reaction. The formation of palladium black is a visual indicator of catalyst decomposition.

Solutions:

  • Ligand Choice is Critical: The key is to use a ligand that is sterically bulky and electron-rich enough to create a coordination sphere around the palladium that physically blocks the pyridine nitrogen from binding.

    • Go-To Ligands: Biaryl phosphine ligands like XPhos , RuPhos , and BrettPhos are specifically designed for this purpose. Their bulkiness promotes the crucial reductive elimination step and prevents catalyst deactivation.[8]

    • Avoid Smaller Ligands: Ligands like PPh₃ or even dppf often lack the necessary steric hindrance to prevent poisoning by 2-substituted pyridines.

  • Use Pre-formed Catalysts (G3/G4 Palladacycles): Instead of generating the active Pd(0) species in situ, use modern, air-stable pre-catalysts like XPhos Pd G3 . These pre-catalysts are designed for controlled, slow release of the active catalyst, which helps maintain a low concentration of the active species and minimizes decomposition pathways.

  • Solvent and Base Optimization:

    • Solvents: Toluene and 1,4-dioxane are generally the most effective solvents for these reactions.[8][9]

    • Bases: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice, though lithium bis(trimethylsilyl)amide (LiHMDS) can also be successful.[10]

G cluster_cycle Buchwald-Hartwig Catalytic Cycle cluster_poison Catalyst Poisoning Pathway Pd0 Active Pd(0)L₂ OA Oxidative Addition (Ar-Pd(II)-Br)L₂ Pd0->OA Ar-Br Poison Inactive Pyridine-Pd Complex Pd0->Poison LA Ligand Association (Amine Coordination) OA->LA HNR₂ Deprot Deprotonation (Amido Complex) LA->Deprot Base RE Reductive Elimination Deprot->RE RE->Pd0 Product Ar-NR₂ Product RE->Product Decomp Pd(0) Black Poison->Decomp Decomposition Pyridine 2-Bromo-Pyridine (Substrate) Pyridine->Poison  Coordination  (Deactivation)

Figure 2. The Buchwald-Hartwig cycle and the competing catalyst poisoning pathway by 2-bromo-pyridine.

Section 3: Experimental Protocols

These protocols are provided as a robust starting point. Optimization may be necessary for specific substrates. Always handle organolithium reagents and pyrophoric materials under an inert atmosphere (Argon or Nitrogen) using appropriate safety precautions.

Protocol 3.1: Regioselective C3-Lithiation (DoM) and Silylation of 2-Bromo-Pyridine

This protocol achieves selective functionalization at the C3 position, ortho to both the nitrogen and bromine atoms.

  • Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar, add 2-bromo-pyridine (1.0 eq). Seal the flask with a septum and purge with argon for 10 minutes.

  • Solvent Addition: Add anhydrous THF (approx. 0.2 M concentration) via syringe.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Base Preparation: In a separate, dry flask under argon, prepare a solution of Lithium Diisopropylamide (LDA) by adding n-BuLi (1.05 eq) to a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C. Allow to stir for 20 minutes.

  • Deprotonation: Slowly add the freshly prepared LDA solution (1.05 eq) dropwise to the 2-bromo-pyridine solution at -78 °C.

  • Stirring: Stir the resulting dark solution at -78 °C for 1 hour to ensure complete deprotonation.

  • Electrophilic Quench: Add trimethylsilyl chloride (TMSCl, 1.2 eq) dropwise to the reaction mixture at -78 °C.

  • Warm-up & Quench: After stirring for 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature. Quench carefully by adding a saturated aqueous solution of NH₄Cl.

  • Work-up: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-bromo-3-(trimethylsilyl)pyridine.

Protocol 3.2: Optimized Buchwald-Hartwig Amination of 2-Bromo-Pyridine

This protocol utilizes a modern palladacycle pre-catalyst and a bulky biaryl phosphine ligand to mitigate catalyst poisoning.

  • Setup: To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the XPhos Pd G3 pre-catalyst (0.02 eq), XPhos ligand (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive pressure of argon, add 2-bromo-pyridine (1.0 eq), the desired amine (1.2 eq), and anhydrous toluene (approx. 0.5 M).

  • Heating: Seal the vessel tightly and place it in a preheated oil bath or heating block at 100 °C.

  • Reaction Monitoring: Stir the reaction vigorously at this temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Cooling & Work-up: Once the reaction is complete, cool the vessel to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium residues.

  • Purification: Wash the filtrate with water, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

  • Pande, S. S., Prabhu, P. P., & Srinivas, P. K. (n.d.). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity.
  • BenchChem. (2025). Troubleshooting low yield in pyridine functionalization.
  • Papp, A., et al. (2022). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 27(15), 4983. Available at: [Link]

  • BenchChem. (2025). Troubleshooting regioselectivity in pyridazine functionalization.
  • ResearchGate. (n.d.). Challenges in the functionalization of pyridines. Accessed from [Link]

  • ideXlab. (n.d.). Direct Access to 2-(Hetero)arylated Pyridines from 6-Substituted 2-Bromopyridines via Phosphine-Free Palladium-Catalyzed C—H Bond Arylations: The Importance of the C6 Substituent. Accessed from [Link]

  • ResearchGate. (n.d.). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Accessed from [Link]

  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Accessed from [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. Accessed from [Link]

  • Heinz, B., et al. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Science, 12(20), 7058-7063. Available at: [Link]

  • ResearchGate. (n.d.). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. Accessed from [Link]

  • Zhang, H., & Kwong, F. Y. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606–3607. Available at: [Link]

  • Bryce, M. R., & Stirling, C. J. M. (1977). Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines. Journal of the Chemical Society C: Organic, (15), 1875-1879. Available at: [Link]

  • Gribble, G. W., & Saulnier, M. G. (1993). Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne. Tetrahedron Letters, 34(33), 5131-5134. Available at: [Link]

  • ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Accessed from [Link]

  • Reddit. (2025). I'm incapable of lithiating a simple bromopyridine and it's driving me insane. Accessed from [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines.
  • ResearchGate. (n.d.). Mechanistic Study of Acetate-Assisted C−H Activation of 2-Substituted Pyridines with [MCl2Cp]2 (M = Rh, Ir) and [RuCl2(p-cymene)]2*. Accessed from [Link]

  • Wikipedia. (n.d.). 2-Bromopyridine. Accessed from [Link]

  • WordPress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Accessed from [Link]

  • Al-Majid, A. M. A. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES, 91(3), 479-519. Available at: [Link]

  • Senczyna, B., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2358-2369. Available at: [Link]

Sources

Technical Support Center: Stabilization of N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-acetamide in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and application scientists, handling bifunctional intermediates requires a deep understanding of their intrinsic reactivity. N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-acetamide presents a unique stabilization challenge: it houses both a weakly nucleophilic pyridine ring and a highly electrophilic α -chloroacetamide moiety.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to prevent degradation, ensuring the integrity of your high-throughput screening libraries and biochemical assays.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my stock solution turn cloudy or lose active concentration over time at room temperature?

The Causality (Self-Alkylation): Your compound is undergoing concentration-dependent intermolecular cross-linking. The molecule contains a weakly nucleophilic pyridine nitrogen and a highly electrophilic α -chloroacetamide group, which is a known alkylating agent that readily forms covalent bonds with nucleophiles[1]. While the 2-bromo substituent inductively withdraws electron density—reducing the pyridine nitrogen's nucleophilicity—storing the compound at high concentrations (>10 mM) in polar aprotic solvents overcomes this electronic barrier via proximity effects. This drives an intermolecular SN​2 reaction where the pyridine nitrogen of one monomer attacks the α -carbon of another, displacing the chloride ion. This quaternization leads to pyridinium oligomers, which manifest as precipitation (cloudiness) and a rapid drop in the active monomer concentration.

  • The Fix: Maintain stock concentrations at or below 10 mM. Store in anhydrous solvents at -80°C to kinetically freeze the intermolecular reaction.

Q2: How does aqueous buffer pH affect the stability of the chloroacetamide moiety during assays?

The Causality (Hydrolysis): Chloroacetamides undergo both acid- and base-catalyzed hydrolysis[2]. In basic environments (pH > 8), hydroxide ions readily perform an SN​2 displacement of the aliphatic chloride to yield a hydroxyacetamide derivative, or they attack the carbonyl carbon leading to amide cleavage[2]. Acidic conditions (pH < 3) primarily drive amide bond cleavage and halide displacement[3]. Subtle differences in steric hindrance influence these rates, but the exposed nature of the α -chloro group makes it highly susceptible[2].

  • The Fix: Circumneutral pH (pH 6.5–7.0) offers the highest kinetic stability for aqueous experiments. Prepare aqueous dilutions immediately prior to the experiment and discard any unused portions.

Q3: What is the optimal solvent system for long-term library storage?

The Causality (Moisture Degradation): Water is the primary enemy of the α -chloroacetamide group. Trace moisture in hygroscopic solvents like Dimethyl Sulfoxide (DMSO) will slowly hydrolyze the compound over repeated freeze-thaw cycles.

  • The Fix: Use anhydrous, amine-free DMSO or Acetonitrile. Aliquot into single-use vials purged with dry Argon to prevent moisture ingress.

Part 2: Degradation Pathways & Quantitative Data

To effectively stabilize the compound, you must understand its degradation vectors. Below is the logical relationship of the molecule's breakdown pathways based on environmental stressors.

Degradation_Pathways Parent N-(2-Bromo-pyridin-4-ylmethyl) -2-chloro-acetamide (Intact Monomer) Hydrolysis Hydroxyacetamide Derivative (SN2 Displacement) Parent->Hydrolysis Base-Catalyzed (pH > 8, H2O) AmideCleavage Amide Cleavage Products (Primary Amine + Chloroacetic Acid) Parent->AmideCleavage Acid-Catalyzed (pH < 3, H2O) Oligomer Pyridinium Oligomers (Intermolecular Quaternization) Parent->Oligomer High Concentration (>50 mM, 25°C)

Fig 1. Primary degradation pathways of N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-acetamide in solution.

Quantitative Stability Profile

The following table summarizes the extrapolated half-life ( t1/2​ ) of the compound under various standard laboratory conditions.

Solvent / Buffer SystemTemp (°C)ConcentrationDominant Degradation PathwayEstimated Half-Life ( t1/2​ )
Anhydrous DMSO-80°C10 mMNone (Kinetically Frozen)> 2 Years
Anhydrous DMSO25°C100 mMIntermolecular Self-Alkylation3 - 5 Days
Aqueous Buffer (pH 2.0)37°C10 µMAcid-Catalyzed Amide Cleavage2 - 3 Weeks
Aqueous Buffer (pH 7.0)37°C10 µMStable (Minimal Hydrolysis)> 6 Months
Aqueous Buffer (pH 10.0)37°C10 µMBase-Catalyzed SN​2 Hydrolysis12 - 48 Hours

Part 3: Self-Validating Experimental Protocols

Protocol 1: Preparation of Ultra-Stable Stock Solutions

To prevent premature degradation, stock preparation must isolate the compound from moisture and concentration-driven proximity effects.

Protocol_Workflow Step1 1. Equilibration (Desiccator, 25°C) Step2 Step2 Step1->Step2 Step3 3. Aliquoting (Single-use Amber Vials) Step2->Step3 Step4 4. Cryopreservation (Argon Purge, -80°C) Step3->Step4

Fig 2. Optimized workflow for the preparation and storage of ultra-stable stock solutions.

Step-by-Step Methodology:

  • Equilibration: Bring the lyophilized powder to room temperature inside a desiccator. Causality: Opening cold vials in ambient air causes immediate condensation, introducing water that will initiate hydrolysis.

  • Solvent Addition: Dissolve the powder in anhydrous, amine-free DMSO (water content <0.005%) to a maximum concentration of 10 mM.

  • Aliquoting: Dispense the solution into single-use amber glass vials. Causality: Halopyridines can be susceptible to photodegradation; amber vials block UV excitation.

  • Inerting & Storage: Purge the headspace of each vial with dry Argon gas, seal tightly with PTFE-lined caps, and flash-freeze in liquid nitrogen before transferring to a -80°C freezer.

Protocol 2: LC-MS Kinetic Stability Validation Assay

This protocol is a self-validating system. By tracking the unique isotopic signature of the molecule, you can dynamically verify whether the compound is stable or degrading in your specific assay buffer.

Step-by-Step Methodology:

  • Preparation: Spike the 10 mM anhydrous DMSO stock into your target aqueous buffer (e.g., PBS pH 7.4) to a final working concentration of 10 µM.

  • Incubation: Incubate the solution at 37°C in a thermomixer protected from light.

  • Sampling & Quenching: Withdraw 50 µL aliquots at t=0,1,2,4,8, and 24 hours. Immediately quench the reaction by adding an equal volume of ice-cold Acetonitrile containing 0.1% Formic Acid. Causality: The acid protonates the pyridine nitrogen (halting any trace self-alkylation) and the organic solvent precipitates buffer salts.

  • Centrifugation: Spin the quenched samples at 14,000 x g for 5 minutes at 4°C to pellet any precipitated oligomers or salts.

  • LC-MS Analysis: Inject the supernatant onto a C18 column.

    • Validation Metric: Monitor the parent mass ( [M+H]+ expected around 263, 265, and 267 m/z due to the characteristic 1:1 ratio of 79Br/81Br and 3:1 ratio of 35Cl/37Cl isotopes).

    • Degradation Tracking: Concurrently scan for +18 m/z shifts (indicating water addition via hydrolysis) or high molecular weight dimers ( >500 m/z) indicating self-alkylation.

References

  • Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides Source: Journal of Agricultural and Food Chemistry / ResearchGate URL:[Link]

  • Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Chloroacetamide | CID 6580 Source: PubChem - National Library of Medicine (NIH) URL:[Link]

Sources

Technical Support Center: Crystallization of N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I frequently encounter crystallization failures with highly functionalized pyridine derivatives. The molecule N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-acetamide presents a trifecta of physical chemistry challenges:

  • A flexible methylene bridge that increases conformational entropy (often leading to "oiling out").

  • An electrophilic α-chloro amide moiety highly susceptible to solvolysis.

  • Competing intermolecular forces—specifically, hydrogen bonding versus halogen bonding—that cause unpredictable polymorphism.

This guide provides field-proven, causality-driven solutions to help researchers and drug development professionals isolate high-purity crystalline material.

Troubleshooting Guide & FAQs

Q1: Why does my compound "oil out" (liquid-liquid phase separation) instead of forming crystals in standard Ethyl Acetate/Hexane mixtures? A1: Oiling out occurs when the solute's melting point is depressed below the solvent system's saturation temperature, causing it to separate as a dense, amorphous liquid rather than a solid crystal. For this specific compound, the flexible methylene linker and competing hydrogen/halogen-bond networks hinder rapid nucleation. Causality & Solution: Ethyl acetate/hexane provides a shallow solubility curve for this molecule. Transitioning to a solvent system with a steeper solubility curve, such as 2-Methyltetrahydrofuran (2-MeTHF) paired with heptane, thermodynamically favors nucleation over phase separation. 2-MeTHF provides spatially arranged variations of solvated aggregates that stabilize the pre-nucleation clusters [2].

Q2: I am observing degradation of the 2-chloro-acetamide moiety during high-temperature recrystallization in Methanol. What is a safer alternative? A2: The α-chloro amide is an electrophilic alkylating agent. Heating it in protic, nucleophilic solvents like methanol or ethanol induces rapid solvolysis (nucleophilic substitution), replacing the chlorine atom with a methoxy group[3]. Causality & Solution: You must replace nucleophilic solvents with aprotic alternatives. Isopropyl Acetate (IPAc) or Cyclopentyl methyl ether (CPME) provide excellent thermal stability and dissolve amides effectively without risking nucleophilic attack.

Q3: How can I selectively target the thermodynamically stable polymorph? A3: Polymorphism in halogenated pyridine amides is driven by the competition between kinetic hydrogen bonding (amide N-H···O=C) and thermodynamic halogen bonding (C-Br···N-pyridine or C-Cl···O)[1]. Causality & Solution: Using a strongly H-bonding competitive solvent (like Acetic Acid acting as an alcohol mimic) disrupts the kinetic H-bonded networks. This forces the molecule to assemble via the thermodynamically stable halogen-bonded framework[1].

Mechanistic Visualization

The following diagram illustrates the logical relationship between solvent selection and the resulting supramolecular interactions governing the crystal lattice.

G Compound N-(2-Bromo-pyridin-4-ylmethyl) -2-chloro-acetamide H_Bond Hydrogen Bonding (Amide N-H ··· O=C) Compound->H_Bond Kinetic Control X_Bond Halogen Bonding (C-Br ··· N-Pyridine) Compound->X_Bond Thermodynamic Control Protic Protic Solvents (e.g., Acetic Acid) Protic->H_Bond Disrupts H-Bonds Aprotic Aprotic Solvents (e.g., 2-MeTHF, IPAc) Aprotic->X_Bond Promotes X-Bonds

Figure 1: Solvent-mediated competition between hydrogen and halogen bonding pathways.

Quantitative Data: Solvent Selection Matrix

To facilitate logical solvent selection, the quantitative and qualitative properties of alternative solvents are summarized below.

Solvent SystemBoiling Point (°C)NucleophilicityPolarity IndexSuitability for α-Chloro AmidesPrimary Crystallization Mechanism
Methanol / Water 64.7High5.1Poor (Degradation risk)Protic H-bond disruption
Ethyl Acetate / Hexane 77.1Low4.4Moderate (Prone to oiling out)Standard anti-solvent
2-MeTHF / Heptane 80.2Very Low4.0Excellent (High stability)Aprotic anti-solvent [2]
Isopropyl Acetate (IPAc) 89.0Low3.9Excellent (Thermal stability)Temperature cycling
Acetic Acid 118.0Moderate6.2Good (Alcohol mimic)Halogen-bond promotion [1]

Experimental Protocols

Every protocol must be a self-validating system. The following methodology utilizes built-in quality control checkpoints to ensure successful crystallization.

Protocol: Anti-Solvent Crystallization using 2-MeTHF and Heptane

Causality: 2-MeTHF acts as an excellent aprotic solvent for the amide, preventing nucleophilic degradation[3]. Heptane acts as a strict anti-solvent. The slow cooling profile prevents the system from crossing the spinodal curve (which causes oiling out), keeping it in the metastable zone where controlled nucleation occurs.

Step-by-Step Methodology:

  • Dissolution: Suspend 1.0 g of crude N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-acetamide in 5.0 mL of 2-MeTHF in a jacketed reactor. Heat to 60°C under gentle agitation until complete dissolution is achieved.

  • Self-Validation (Filtration): Perform a hot polish filtration through a 0.22 µm PTFE syringe filter into a pre-heated (60°C) receiving flask. Causality: This removes heterogeneous nucleants (dust, insoluble impurities), ensuring nucleation is strictly controlled by the cooling profile.

  • Anti-Solvent Addition: While maintaining 60°C, add 2.0 mL of Heptane dropwise (rate: 0.1 mL/min). Stop addition immediately if the solution becomes persistently cloudy, and hold the temperature to allow the supersaturation to relieve via nucleation.

  • Aging & Cooling: Cool the reactor from 60°C to 5°C at a linear rate of 0.5°C/min.

  • Self-Validation (Microscopy): Pause at 20°C. Extract a 10 µL aliquot and observe under a polarized light microscope. Causality: The presence of birefringence confirms true crystallinity. If amorphous spheres are visible, the compound has oiled out; reheat to 60°C and reduce the cooling rate.

  • Isolation: Vacuum filter the resulting slurry on a sintered glass funnel. Wash the filter cake with 2.0 mL of cold (5°C) Heptane to displace residual mother liquor. Dry under vacuum at 40°C for 12 hours.

Workflow Step1 Dissolution Dissolve in 2-MeTHF at 60°C Step2 Filtration Hot polish filtration (0.22 µm) Step1->Step2 Step3 Anti-Solvent Addition Dropwise addition of Heptane Step2->Step3 Step4 Aging & Cooling Cool to 5°C at 0.5°C/min Step3->Step4 Step5 Isolation Vacuum filtration & drying Step4->Step5

Figure 2: Standard operating procedure for anti-solvent crystallization using 2-MeTHF and Heptane.

References

  • Source: CrystEngComm (RSC Publishing)
  • Biodiesel Purification by Solvent-Aided Crystallization Using 2-Methyltetrahydrofuran Source: MDPI Molecules URL
  • Halogen Bonding versus Nucleophilic Substitution in the Co-Crystallization of Halomethanes and Amines Source: MDPI URL

Validation & Comparative

A Comparative Guide to the Infrared Spectroscopy of Chloroacetamide Functional Groups for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in the dynamic field of drug development, the precise identification and characterization of functional groups are paramount. Infrared (IR) spectroscopy stands as a cornerstone analytical technique, offering a rapid and non-destructive method to elucidate molecular structure. This guide provides an in-depth comparative analysis of the characteristic IR spectral peaks for the chloroacetamide functional group, a moiety of increasing interest in medicinal chemistry. By juxtaposing its spectral features with those of a simple, non-halogenated amide, we will explore the subtle yet significant electronic effects imparted by alpha-halogenation.

The Vibrational Fingerprint: Understanding the Chloroacetamide Spectrum

The chloroacetamide functional group presents a unique vibrational profile that is a composite of a primary amide and an alkyl halide. Each bond within the molecule undergoes characteristic stretching and bending motions upon absorbing infrared radiation, giving rise to a distinct "fingerprint" in the IR spectrum. Understanding the origin of these absorptions is key to confident structural elucidation.

The primary vibrational modes of interest for a chloroacetamide group are:

  • N-H Stretching: Associated with the amine portion of the amide.

  • C=O Stretching (Amide I Band): A strong, characteristic absorption for the carbonyl group.

  • N-H Bending (Amide II Band): A result of the in-plane bending of the N-H bond, often coupled with C-N stretching.

  • C-N Stretching: The vibration of the bond between the carbonyl carbon and the nitrogen.

  • C-Cl Stretching: The vibration of the carbon-chlorine bond.

Comparative Analysis: Chloroacetamide vs. Acetamide

To fully appreciate the spectral nuances introduced by the chlorine atom, a direct comparison with a structurally similar, non-halogenated primary amide is invaluable. Acetamide (CH₃CONH₂) serves as an ideal reference compound. The primary difference between chloroacetamide and acetamide is the substitution of a hydrogen atom on the alpha-carbon with a chlorine atom. This substitution introduces a significant inductive effect, which alters the electron density distribution across the molecule and, consequently, the vibrational frequencies of its bonds.

The following table summarizes the key IR absorption peaks for both chloroacetamide and acetamide, providing a clear comparison.

Vibrational ModeChloroacetamide (ClCH₂CONH₂) Wavenumber (cm⁻¹)Acetamide (CH₃CONH₂) Wavenumber (cm⁻¹)Observations and Mechanistic Insights
N-H Asymmetric Stretch ~3350~3350The position of the N-H stretching bands is largely unaffected by the alpha-substitution, as it is primarily influenced by hydrogen bonding.[1][2] Primary amides typically show two distinct N-H stretching bands corresponding to asymmetric and symmetric vibrations.[2]
N-H Symmetric Stretch ~3180~3180Similar to the asymmetric stretch, the symmetric N-H stretch shows little to no shift, indicating that the electronic environment of the N-H bonds is not significantly altered by the distant chlorine atom.[1][2]
C=O Stretch (Amide I) ~1670 - 1695~1694The C=O stretching frequency in chloroacetamide is often observed at a slightly higher wavenumber compared to unsubstituted primary amides in the solid state (~1650 cm⁻¹).[1] This is due to the electron-withdrawing inductive effect of the adjacent chlorine atom, which shortens and strengthens the C=O bond.
N-H Bend (Amide II) ~1620 - 1640~1620 - 1655The Amide II band, resulting from a mix of N-H bending and C-N stretching, appears in a similar region for both compounds.[1] Its position can be influenced by hydrogen bonding.
C-N Stretch ~1400~1400The C-N stretching vibration is generally found around 1400 cm⁻¹ for primary amides and is not significantly shifted by alpha-halogenation.[1]
C-Cl Stretch ~700 - 850 N/AThis is a key distinguishing feature. The C-Cl stretching vibration gives rise to a strong absorption in the lower frequency region of the spectrum, typically between 850 and 550 cm⁻¹. This peak is absent in the spectrum of acetamide.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

To ensure the reliability and reproducibility of your IR data, a standardized experimental protocol is essential. The following steps outline a typical procedure for acquiring the FT-IR spectrum of a solid sample, such as chloroacetamide, using the KBr pellet method.

Objective: To obtain a high-resolution Fourier-Transform Infrared (FT-IR) spectrum of a solid sample.

Materials:

  • Sample (e.g., Chloroacetamide)

  • Potassium Bromide (KBr), IR-grade, desiccated

  • Agate mortar and pestle

  • Pellet press with die set

  • FT-IR spectrometer

Procedure:

  • Sample Preparation:

    • Place approximately 1-2 mg of the solid sample into a clean, dry agate mortar.

    • Add approximately 100-200 mg of dry, IR-grade KBr to the mortar. The sample-to-KBr ratio should be roughly 1:100. Rationale: This ensures that the sample is sufficiently diluted to allow for infrared light to pass through the pellet without complete absorption.

    • Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. Rationale: Thorough mixing and grinding reduces particle size, which minimizes scattering of the infrared beam and leads to a higher quality spectrum.

  • Pellet Formation:

    • Transfer a portion of the powdered mixture into the die of a pellet press.

    • Assemble the press and apply pressure (typically 8-10 tons) for several minutes. Rationale: The high pressure causes the KBr to flow and form a transparent or translucent pellet, with the sample particles embedded within the KBr matrix.

    • Carefully release the pressure and extract the KBr pellet from the die. A good pellet should be clear and free of cracks.

  • Spectrometer Setup and Background Collection:

    • Ensure the FT-IR spectrometer is properly purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

    • Place an empty sample holder in the spectrometer's sample compartment.

    • Collect a background spectrum. Rationale: The background spectrum accounts for any absorptions from the instrument optics, atmospheric gases, and the sample holder, allowing for these to be subtracted from the sample spectrum.

  • Sample Spectrum Acquisition:

    • Mount the KBr pellet in the sample holder and place it in the sample compartment of the spectrometer.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Process the spectrum to identify the wavenumbers of the absorption peaks.

    • Compare the observed peak positions with known literature values and correlation charts to identify the functional groups present.

Visualizing the Molecular Structure and Vibrational Modes

To further aid in the interpretation of the IR spectrum, visual representations of the molecular structure and key vibrational modes are highly beneficial.

Caption: Molecular structure of Chloroacetamide.

G cluster_amide Amide Group Vibrations cluster_alkyl_halide Alkyl Halide Vibration N-H Stretch N-H Stretch (~3350, ~3180 cm⁻¹) C=O Stretch (Amide I) C=O Stretch (Amide I) (~1670-1695 cm⁻¹) N-H Bend (Amide II) N-H Bend (Amide II) (~1620-1640 cm⁻¹) C-N Stretch C-N Stretch (~1400 cm⁻¹) C-Cl Stretch C-Cl Stretch (~700-850 cm⁻¹) Chloroacetamide Chloroacetamide Chloroacetamide->N-H Stretch Chloroacetamide->C=O Stretch (Amide I) Chloroacetamide->N-H Bend (Amide II) Chloroacetamide->C-N Stretch Chloroacetamide->C-Cl Stretch

Caption: Key IR vibrational modes of Chloroacetamide.

Conclusion

The infrared spectrum of a chloroacetamide functional group is a rich source of structural information. By understanding the characteristic absorption frequencies of its constituent bonds and comparing them to a non-halogenated analogue like acetamide, researchers can confidently identify this moiety and gain insights into the electronic effects at play. The presence of a strong C-Cl stretching band in the fingerprint region, coupled with the typical primary amide absorptions, provides a definitive signature for the chloroacetamide group. This guide serves as a valuable resource for scientists and professionals in drug development, enabling the effective application of IR spectroscopy for the characterization of novel pharmaceutical compounds.

References

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

  • LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Acetamide, 2-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Acetamide. NIST Chemistry WebBook. Retrieved from [Link]

  • Reusch, W. (2013, May 5). Infrared Spectroscopy. Michigan State University Department of Chemistry. Retrieved from [Link]

Sources

A Guide to Benchmarking Novel Kinase Inhibitors: Evaluating N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-acetamide Against EGFR Standards

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for benchmarking the potency of a novel chemical entity, N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-acetamide (hereafter designated Compound X ), against established clinical inhibitors. Due to the novelty of Compound X, we will proceed under the hypothesis that it has been identified as a potential inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase, a pivotal and well-validated target in oncology.[1][2][3]

Our objective is to equip researchers, scientists, and drug development professionals with the rationale and detailed methodologies required for a rigorous comparative analysis. We will benchmark Compound X against the first-generation EGFR tyrosine kinase inhibitors (TKIs) Gefitinib and Erlotinib , which serve as the industry standard for this class of molecules.[4][5][]

The Biological Context: EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth, proliferation, and survival.[1][7] Upon binding of its ligands (e.g., EGF), EGFR dimerizes and undergoes autophosphorylation of key tyrosine residues in its intracellular kinase domain. This phosphorylation creates docking sites for adaptor proteins, initiating downstream signaling cascades that are fundamental for normal cellular processes.[2][8] In many cancers, dysregulation of this pathway through EGFR overexpression or activating mutations leads to uncontrolled cell proliferation and tumor growth.[3][9]

Targeting the ATP-binding site of the EGFR kinase domain is a clinically validated strategy to block these oncogenic signals.[2][10] Understanding this pathway is crucial for interpreting the cellular effects of our test inhibitors.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR Receptor (Inactive Monomer) EGF->EGFR Binding EGFR_dimer EGFR Dimer (Active Kinase) EGFR->EGFR_dimer Dimerization & Autophosphorylation Grb2_SOS Grb2/SOS EGFR_dimer->Grb2_SOS Recruitment PI3K PI3K EGFR_dimer->PI3K Activation Ras Ras Grb2_SOS->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: The EGFR signaling pathway, illustrating major downstream cascades.

Comparative Potency Overview (Hypothetical Data)

A critical step in evaluating a new drug candidate is to compare its performance against existing compounds.[11] The following table summarizes hypothetical potency data for Compound X against our standard inhibitors, Gefitinib and Erlotinib. The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency.[10][12] The subsequent sections will detail the protocols used to generate such data.

InhibitorBiochemical Potency Cellular Potency
LanthaScreen™ Binding Assay CellTiter-Glo® Viability Assay
IC50 (nM)IC50 (nM)
Compound X 15150
Gefitinib 25250
Erlotinib 550

Note: Data presented is for illustrative purposes only.

Experimental Protocols: A Step-by-Step Guide

To ensure reproducibility and enable objective comparisons, detailed methodologies for key experiments are essential.[13]

Part A: Direct Target Engagement - Biochemical Potency

The initial evaluation of a novel inhibitor should be in a purified, cell-free system.[14] This biochemical assay directly measures the compound's ability to bind to the EGFR kinase domain, providing an intrinsic potency value (IC50) without the complexities of cell permeability or efflux pumps. We will utilize the LanthaScreen™ Eu Kinase Binding Assay , a robust time-resolved fluorescence resonance energy transfer (TR-FRET) method.[15][16]

Principle of the LanthaScreen™ Assay This is a competitive displacement assay.[11] A fluorescently-labeled ATP-competitive molecule (tracer) binds to the EGFR kinase, which is itself labeled with a Europium (Eu) antibody. This proximity allows for a high FRET signal. A competing inhibitor, like Compound X, will displace the tracer, leading to a reduction in the FRET signal that is proportional to the inhibitor's concentration.[15][17]

LanthaScreen_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution (384-well plate) cluster_readout Data Acquisition & Analysis Compound_Dilution 1. Prepare 10-point serial dilution of Compound X, Gefitinib, and Erlotinib in DMSO. Add_Compound 4. Add 4 µL of diluted compound or DMSO control. Compound_Dilution->Add_Compound Kinase_Mix 2. Prepare 2X Kinase/Antibody mixture in Kinase Buffer. Add_Kinase 5. Add 8 µL of 2X Kinase/Antibody mixture. Kinase_Mix->Add_Kinase Tracer_Mix 3. Prepare 4X Tracer solution in Kinase Buffer. Add_Tracer 6. Add 4 µL of 4X Tracer to initiate binding. Tracer_Mix->Add_Tracer Add_Compound->Add_Kinase Add_Kinase->Add_Tracer Incubate 7. Incubate for 1 hour at room temperature. Add_Tracer->Incubate Read_Plate 8. Read TR-FRET signal on a plate reader. Incubate->Read_Plate Analyze 9. Plot dose-response curve and calculate IC50 value. Read_Plate->Analyze

Caption: Experimental workflow for the LanthaScreen™ kinase binding assay.

Detailed Protocol: LanthaScreen™ Eu Kinase Binding Assay

  • Compound Preparation : Prepare a 10-point, 3-fold serial dilution of Compound X, Gefitinib, and Erlotinib in 100% DMSO, starting from a 1 mM stock.[16]

  • Assay Plate Preparation : Transfer 4 µL of each diluted compound into a 384-well assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.[16]

  • Kinase/Antibody Mixture : Prepare a 2X working solution of recombinant EGFR kinase and Eu-labeled anti-tag antibody in 1X Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[15]

  • Kinase Addition : Add 8 µL of the 2X Kinase/Antibody mixture to each well.[16]

  • Tracer Addition : Prepare a 4X working solution of Alexa Fluor™ 647-labeled tracer in 1X Kinase Buffer A. Add 4 µL of this solution to each well to initiate the binding reaction. The final volume will be 16 µL.[15][16]

  • Incubation : Cover the plate and incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition : Read the plate on a TR-FRET capable plate reader, measuring the emission ratio of 665 nm (acceptor) to 615 nm (donor).[17]

  • Data Analysis : Normalize the data using the "no inhibitor" control as 100% activity and a "maximum inhibition" control as 0% activity. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10][18]

Part B: Target Inhibition in a Biological System - Cellular Potency

Following biochemical characterization, it is imperative to assess the inhibitor's activity in a relevant cellular context. This step evaluates the compound's ability to cross the cell membrane and inhibit EGFR in its native environment, ultimately affecting cancer cell viability. We will use the CellTiter-Glo® Luminescent Cell Viability Assay .

Principle of the CellTiter-Glo® Assay This homogeneous assay quantifies the number of viable cells in culture by measuring ATP levels.[19][20] The reagent contains luciferase and its substrate, which generate a luminescent signal in the presence of ATP from metabolically active cells. The "glow-type" signal is proportional to the number of viable cells.[11][19] A decrease in signal indicates cytotoxic or cytostatic effects of the inhibitor.

CellTiterGlo_Workflow cluster_cell_culture Cell Culture & Dosing cluster_assay_execution Assay Execution cluster_readout_analysis Data Acquisition & Analysis Seed_Cells 1. Seed EGFR-dependent cancer cells (e.g., NCI-H1975) in a 96-well plate. Incubate_Adhere 2. Incubate overnight to allow cell adherence. Seed_Cells->Incubate_Adhere Add_Compound 3. Treat cells with serial dilutions of inhibitors for 72 hours. Incubate_Adhere->Add_Compound Equilibrate 4. Equilibrate plate to room temperature (30 min). Add_Compound->Equilibrate Add_Reagent 5. Add CellTiter-Glo® Reagent to each well (1:1 volume ratio). Equilibrate->Add_Reagent Mix_Lysis 6. Mix on orbital shaker for 2 min to induce cell lysis. Add_Reagent->Mix_Lysis Incubate_Signal 7. Incubate at room temperature for 10 min to stabilize signal. Mix_Lysis->Incubate_Signal Read_Luminescence 8. Record luminescence with a plate-reading luminometer. Incubate_Signal->Read_Luminescence Calculate_IC50 9. Plot % viability vs. log[inhibitor] and calculate IC50 value. Read_Luminescence->Calculate_IC50

Sources

Safety Operating Guide

N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-acetamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive EHS Guide: Proper Disposal and Deactivation of N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-acetamide

Executive Summary

N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-acetamide is a bifunctional synthetic intermediate commonly utilized in medicinal chemistry and drug development. From an Environmental Health and Safety (EHS) perspective, this compound presents a dual hazard: it is an active alkylating agent (due to the α -chloroacetamide moiety) and a halogenated organic compound (containing both bromine and chlorine). Proper disposal requires a self-validating workflow that neutralizes the acute electrophilic hazard prior to segregating the material into a dedicated halogenated waste stream for high-temperature incineration[1][2].

Mechanistic Rationale for Disposal Procedures (Causality)

As an Application Scientist, it is critical to understand why standard organic disposal is insufficient for this molecule.

  • The Alkylating Hazard: The chloroacetamide group is a potent electrophile designed to form irreversible covalent bonds with nucleophiles (such as cysteine residues in proteins). If disposed of directly into a mixed organic waste carboy, it can undergo uncontrolled exothermic reactions with other nucleophilic waste (amines, thiols), or pose severe exposure risks to EHS personnel[3][4].

  • The Halogenated Hazard: The presence of the 2-bromo-pyridine ring and the chloride leaving group dictates that this compound must never be mixed with non-halogenated solvents. Incinerating halogenated waste at standard temperatures can generate highly toxic dioxins and furans. Therefore, it must be segregated to ensure it is routed to a specialized RCRA-compliant facility capable of high-temperature incineration (>1000°C) with alkaline scrubbers[1][2].

Quantitative Chemical Data

Before initiating disposal, review the physiochemical properties that dictate the compound's waste classification.

PropertyValue / ClassificationEHS Implication
Chemical Formula C8​H8​BrClN2​O Contains Br and Cl; mandates halogenated segregation.
Molecular Weight 263.52 g/mol Used to calculate molar equivalents for quenching.
Reactive Moiety α -chloroacetamideElectrophilic; requires nucleophilic deactivation.
Primary Hazard Skin sensitizer, Alkylating agentMandates nitrile gloves, lab coat, and fume hood use.
Waste Stream Halogenated Organic WasteHigher disposal cost; requires specific EPA/RCRA routing.

Standard Operating Procedure: Step-by-Step Quenching and Disposal

To establish a self-validating safety system, the acute toxicity of the compound must be neutralized in-situ before the waste leaves the fume hood. This is achieved via an SN​2 nucleophilic substitution using Sodium Thiosulfate ( Na2​S2​O3​ ), which converts the reactive chloroacetamide into a benign, water-soluble Bunte salt[4].

Phase 1: Chemical Quenching (Deactivation)

  • Preparation: Conduct all operations inside a certified chemical fume hood. Equip standard PPE (safety goggles, standard nitrile gloves, and a flame-resistant lab coat).

  • Dissolution: Dissolve the N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-acetamide waste in a minimal volume of a miscible, halogen-compatible solvent (e.g., ethanol or isopropanol).

  • Nucleophilic Addition: Slowly add a 3-fold molar excess of 1M aqueous Sodium Thiosulfate ( Na2​S2​O3​ ) to the solution.

  • Reaction Time: Stir the mixture at room temperature for 2 hours. The thiosulfate ion will attack the α -carbon, displacing the chloride ion. The completion of this step self-validates the elimination of the alkylating hazard[4].

Phase 2: Waste Segregation and Labeling

  • Liquid Transfer: Once quenched, transfer the entire mixture (which now contains the Bunte salt, bromide, and chloride ions) into a designated, chemically compatible waste carboy (typically High-Density Polyethylene, HDPE)[2].

  • Labeling: The container must be strictly labeled as "Halogenated Organic Waste" . Do not use generic "Organic Waste" labels[1].

  • Venting: Ensure the container utilizes a vented pressure-relief cap to prevent pressure buildup from any residual solvent evaporation[2].

Phase 3: Solid Consumables Management

  • Labware: All pipette tips, reaction vials, and contaminated gloves used during the handling of the pure compound must be placed in a puncture-proof container labeled "Solid Halogenated Waste" [1][2].

  • EHS Handoff: Submit a waste pickup request to your institutional EHS department. Under no circumstances should any liquids or rinsed solids be disposed of down the laboratory drain[1][3].

Operational Disposal Workflow

G Start Waste Generation: N-(2-Bromo-pyridin-4-ylmethyl) -2-chloro-acetamide Quench Chemical Quenching (1M Sodium Thiosulfate) Start->Quench Liquid solutions Solid Solid Waste: Contaminated Consumables Start->Solid Labware/PPE Liquid Liquid Waste: Halogenated Organic Stream Quench->Liquid Post-reaction EHS EHS Collection & Secondary Containment Liquid->EHS Solid->EHS Incinerate High-Temp Incineration (EPA/RCRA Compliant) EHS->Incinerate Final Destruction

Caption: Logical workflow for the safe quenching and disposal of halogenated alkylating agents.

Spill Response and Decontamination

In the event of a localized spill of the pure powder or concentrated solution:

  • Containment: Do not sweep dry powder, as this generates inhalable dust. Cover the spill with an inert liquid-binding absorbent material (e.g., diatomite or sand)[1][3].

  • Decontamination: Treat the affected surface with a 1M Sodium Thiosulfate solution to quench any residual compound, followed by a thorough wipe-down with an alcohol-based solvent[1][4].

  • Disposal: Collect all used absorbent and cleaning materials into the Solid Halogenated Waste container[1].

References

  • UTIA Safety Office. "Laboratory Hazardous Waste Management Guide". University of Tennessee. Available at: [Link]

  • EPFL. "Laboratory Chemical Safety Summaries | LCSSs". École Polytechnique Fédérale de Lausanne. Available at:[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.